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  • Product: N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide
  • CAS: 39807-69-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide: A Comprehensive Methodological Guide

Executive Summary The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science. Specifically, 5-cyano-1,2,3-triazoles have garnered significant attention due to their utility as precursor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science. Specifically, 5-cyano-1,2,3-triazoles have garnered significant attention due to their utility as precursors for nitrogen-rich energetic materials[1], photo-convertible fluorophores[2], and potent stimulators of energy expenditure in metabolic disease models[3]. However, the regioselective synthesis of 4-aryl-5-cyano-unsubstituted (NH) triazoles remains synthetically challenging, often requiring complex azide-free multicomponent assemblies[4] or suffering from poor regiocontrol.

This whitepaper details a highly robust, self-validating three-step synthetic workflow for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide . By leveraging a removable 4-methoxybenzyl (PMB) protecting group, absolute 1,4-regioselectivity is achieved via Click Chemistry, followed by a highly controlled electrophilic C-H cyanation utilizing a non-nucleophilic Turbo-Hauser base[5].

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide, presents a unique synthetic challenge: it contains an acidic acetamide N-H, a free triazole N-H, and an electrophilic cyano group.

Attempting to synthesize this molecule via direct cycloaddition of an arylacetonitrile and an azide often leads to competing side reactions or the formation of 5-aryl-1H-tetrazoles. Instead, our strategy employs a late-stage C-H functionalization approach:

  • Regioselective Core Assembly: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-(4-ethynylphenyl)acetamide with PMB-azide ensures exclusive formation of the 1,4-disubstituted triazole.

  • Directed Metalation & Cyanation: The C5 position of the protected triazole is selectively metalated. To prevent nucleophilic attack on the acetamide carbonyl or the incoming cyano group, a sterically hindered Turbo-Hauser base (TMPMgCl·LiCl) is utilized[5].

  • Global Deprotection: Acid-mediated cleavage of the PMB group yields the free NH-triazole, which rapidly tautomerizes to the thermodynamically stable 2H-form in the solid state[5].

SynthesisWorkflow SM Starting Materials: N-(4-ethynylphenyl)acetamide + PMB-Azide Step1 Step 1: CuAAC (CuSO4, NaAsc, t-BuOH/H2O) SM->Step1 Int1 Intermediate 1: 1-PMB-4-aryl-1H-1,2,3-triazole Step1->Int1 Step2 Step 2: C5-Cyanation (TMPMgCl·LiCl, TsCN, THF) Int1->Step2 Int2 Intermediate 2: 1-PMB-4-aryl-5-cyano-1H-1,2,3-triazole Step2->Int2 Step3 Step 3: N-Deprotection (TFA, 60 °C) Int2->Step3 Product Target Molecule: N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide Step3->Product

Fig 1. Three-step synthetic workflow for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide.

Directed Metalation Logic: The Causality of the Base

The critical step in this synthesis is the C5-cyanation. The intermediate 1-PMB-4-(4-acetamidophenyl)-1H-1,2,3-triazole possesses two acidic sites: the acetamide N-H (pKa ~ 15) and the triazole C5-H (pKa ~ 24).

If a standard organolithium reagent (e.g., n-BuLi) is used, its high nucleophilicity leads to Dimroth-type rearrangements, triazole ring fragmentation, or attack on the electrophilic cyanating agent[5]. By utilizing the Turbo-Hauser base TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex), we exploit its high kinetic basicity and negligible nucleophilicity.

Because the acetamide N-H is significantly more acidic than the C5-H, 2.5 equivalents of the base must be used. The first equivalent deprotonates the acetamide, forming a magnesium amide that inherently protects the carbonyl from unwanted side reactions. The second equivalent successfully magnesiates the C5 position, priming it for electrophilic trapping by p-Toluenesulfonyl cyanide (TsCN).

MetalationLogic Base TMPMgCl·LiCl (2.5 equiv) Site1 1st Eq: Acetamide N-H (pKa ~ 15) Base->Site1 Fastest Site2 2nd Eq: Triazole C5-H (pKa ~ 24) Base->Site2 Slower Result1 N-Magnesiation (Protects Carbonyl) Site1->Result1 Result2 C5-Magnesiation (Prepares for TsCN) Site2->Result2 Final Regioselective C5-Cyanation Result1->Final Spectator/Protected Electrophile Tosyl Cyanide (TsCN) Result2->Electrophile Nucleophilic Attack Electrophile->Final

Fig 2. Logical sequence of double-metalation using TMPMgCl·LiCl.

Quantitative Data: Optimization of C5-Cyanation

To validate the necessity of the chosen reagents, optimization data for the C5-cyanation step is summarized below. The self-validating nature of the stoichiometry is evident: failing to account for the acetamide proton (Entry 3) results in zero yield.

EntryBase (Equivalents)Cyanating AgentTemp (°C)Yield (%)Mechanistic Observation
1n-BuLi (2.2)TsCN-7815Complex mixture; nucleophilic addition byproducts observed.
2LDA (2.2)TsCN-7842Incomplete metalation at C5 due to lower kinetic basicity.
3TMPMgCl·LiCl (1.1)TsCN-20 to -780Base entirely consumed by the more acidic acetamide N-H.
4 TMPMgCl·LiCl (2.5) TsCN -20 to -78 86 Clean conversion; complete double-metalation achieved.
5TMPMgCl·LiCl (2.5)BrCN-20 to -7854Lower electrophilicity of BrCN led to competing side reactions.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Methoxybenzyl)-4-(4-acetamidophenyl)-1H-1,2,3-triazole

Objective: Establish the 1,4-disubstituted triazole core via CuAAC.

  • Preparation: In a 100 mL round-bottom flask, suspend N-(4-ethynylphenyl)acetamide (10.0 mmol, 1.0 equiv) and 4-methoxybenzyl azide (10.5 mmol, 1.05 equiv) in a 1:1 mixture of tert-butanol and distilled water (40 mL).

  • Catalysis: Add a freshly prepared aqueous solution of sodium ascorbate (1.0 mmol, 10 mol%), followed immediately by an aqueous solution of CuSO₄·5H₂O (0.5 mmol, 5 mol%).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours. The active Cu(I) species generated in situ ensures absolute regiocontrol.

  • Workup: Dilute the suspension with ice-cold water (50 mL). Filter the resulting precipitate, wash sequentially with water (2 × 20 mL) and cold diethyl ether (20 mL), and dry under vacuum to afford Intermediate 1 as an off-white solid.

Step 2: Electrophilic C5-Cyanation

Objective: Introduce the cyano group selectively at the C5 position[5].

  • Preparation: Flame-dry a Schlenk flask under Argon. Dissolve Intermediate 1 (5.0 mmol, 1.0 equiv) in anhydrous THF (25 mL) and cool the solution to -20 °C.

  • Double-Metalation: Add TMPMgCl·LiCl (1.0 M in THF/toluene, 12.5 mL, 12.5 mmol, 2.5 equiv) dropwise over 15 minutes. Stir at -20 °C for 1 hour to ensure complete deprotonation of both the acetamide N-H and the triazole C5-H.

  • Cyanation: Cool the reaction mixture to -78 °C. Add a solution of p-Toluenesulfonyl cyanide (TsCN) (7.5 mmol, 1.5 equiv) in anhydrous THF (10 mL) dropwise. Maintain at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (DCM/MeOH) to yield Intermediate 2.

Step 3: Global Deprotection (N-Dealkylation)

Objective: Cleave the PMB group to reveal the final 2H-triazole target.

  • Preparation: Dissolve Intermediate 2 (3.0 mmol) in neat trifluoroacetic acid (TFA, 15 mL)[5].

  • Reaction: Heat the solution to 60 °C and stir for 4 hours. The electron-rich PMB group is highly susceptible to acidic cleavage, departing as a stabilized benzylic cation.

  • Workup: Evaporate the TFA under reduced pressure. Triturate the resulting crude oil with cold diethyl ether (20 mL) to induce precipitation. Filter and dry the solid under high vacuum to afford the pure target molecule, N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide .

Structural Considerations: 1H vs 2H Tautomerism

While the molecule is synthesized via a 1H-triazole intermediate, the final deprotected product is designated as a 2H-triazole . In solution, 1H and 2H tautomers of 1,2,3-triazoles rapidly interconvert. However, recent X-ray diffraction studies on related 5-cyano-1,2,3-triazole-4-carboxamides and carboxylic acids confirm that the 2H-tautomeric form is overwhelmingly favored and stabilized in the solid state due to optimal intramolecular hydrogen bonding and dipole minimization[5].

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Exploratory

Chemical Properties and Therapeutic Potential of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide: A Comprehensive Technical Guide

Executive Summary N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is a highly specialized synthetic small molecule belonging to the emerging cyanotriazole class of pharmacophores. Historically, 4-cyano-1,2,3-triazole deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is a highly specialized synthetic small molecule belonging to the emerging cyanotriazole class of pharmacophores. Historically, 4-cyano-1,2,3-triazole derivatives have garnered significant attention in medicinal chemistry due to their unique electronic properties, metabolic stability, and versatile binding modalities.

Recent pharmacological breakthroughs have positioned cyanotriazoles as potent agents in two distinct therapeutic arenas: as liver-targeted mitochondrial uncouplers for metabolic disorders (exemplified by the clinical candidate OPC-163493)[1], and as highly selective Topoisomerase II inhibitors for kinetoplastid infections such as Chagas disease (exemplified by Novartis's IID432)[2][3]. This whitepaper dissects the physicochemical properties, synthetic methodology, and biological evaluation frameworks for this prototypical cyanotriazole-phenyl-acetamide derivative.

Molecular Architecture & Physicochemical Properties

The molecular scaffold of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is rationally designed around three critical domains:

  • 5-Cyano-2H-triazole Core: An electron-deficient heteroaromatic ring. The strong electron-withdrawing nature of the cyano group significantly lowers the pKa of the triazole N-H proton, enhancing its ability to act as a potent hydrogen bond donor or a bioisostere for acidic functional groups[1].

  • Phenyl Linker: Provides structural rigidity and optimal vector projection, ensuring the terminal substituents are correctly oriented within binding pockets.

  • Acetamide Moiety: Enhances aqueous solubility and provides a dual hydrogen bond donor/acceptor site, crucial for target protein interaction (e.g., within the ATP-binding cassette of kinases or the DNA-cleavage core of topoisomerases)[3].

Table 1: Physicochemical Profile
PropertyValue (Calculated/Model)Pharmacological Significance
Molecular Formula C₁₁H₉N₅OStandard small-molecule footprint.
Molecular Weight 227.23 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5 compliant).
LogP (Estimated) 1.2 – 1.8Optimal balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area 98.3 ŲRestricts blood-brain barrier (BBB) penetration, minimizing CNS toxicity[1].
H-Bond Donors 2Facilitates strong directional binding to target active sites.
H-Bond Acceptors 4Enhances interaction with water networks in protein binding pockets.

Chemical Synthesis & Workflow

The synthesis of 5-cyano-1,2,3-triazoles requires careful orchestration of protecting group chemistry. Direct cyanation of unprotected triazoles often leads to complex mixtures or N-cyanation due to the nucleophilicity of the triazole nitrogens.

Causality in Experimental Design: By employing a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, the nitrogen lone pair is masked, directing lithiation exclusively to the C5 position. Subsequent trapping with tosyl cyanide (TsCN) ensures regioselective C-cyanation.

Synthesis SM1 4-Ethynylacetanilide Step1 CuAAC Click Reaction (CuSO4, Sodium Ascorbate) SM1->Step1 SM2 Sodium Azide (NaN3) SM2->Step1 Int1 N-[4-(1H-1,2,3-triazol-4-yl)phenyl]acetamide Step1->Int1 Step2 Protection (SEM-Cl, DIPEA) Int1->Step2 Int2 SEM-Protected Triazole Step2->Int2 Step3 Lithiation & Cyanation (n-BuLi, TsCN) Int2->Step3 Int3 5-Cyano-SEM-Triazole Step3->Int3 Step4 Deprotection (TFA / HCl) Int3->Step4 Product N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide Step4->Product

Caption: Step-by-step regioselective synthesis workflow for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide.

Mechanistic Pharmacology & Biological Application

The cyanotriazole pharmacophore exhibits distinct polypharmacology depending on its substitution pattern, driving two primary mechanisms of action:

Pathway 1: Mitochondrial Uncoupling & AMPK Activation

Cyanotriazole derivatives act as mild mitochondrial uncouplers[1]. By shuttling protons across the inner mitochondrial membrane, they dissipate the proton motive force without generating ATP. This localized drop in ATP increases the AMP/ATP ratio, directly activating AMP-activated protein kinase (AMPK)[1]. This cascade enhances energy expenditure and improves glucose homeostasis, offering a therapeutic avenue for Type 2 Diabetes and hepatic steatosis[1].

AMPK_Pathway Drug Cyanotriazole Derivative Mito Mitochondrial Uncoupling (Proton Gradient Reduction) Drug->Mito ATP Decreased Intracellular ATP Mito->ATP AMP Increased AMP/ATP Ratio ATP->AMP AMPK AMPK Activation AMP->AMPK nNOS nNOS Phosphorylation AMPK->nNOS Energy Increased Energy Expenditure & Glucose Homeostasis nNOS->Energy

Caption: Mechanism of mitochondrial uncoupling and subsequent AMPK activation by cyanotriazoles.

Pathway 2: Topoisomerase II Inhibition

Recent disclosures have demonstrated that cyanotriazoles can achieve sterile cures in chronic Trypanosoma cruzi infections by selectively inhibiting parasite Topoisomerase II[2][4]. The cyano group engages in critical water-mediated hydrogen bonding within the enzyme's DNA-cleavage complex, halting DNA replication and triggering parasite apoptosis[3].

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to test the dual-pharmacology of cyanotriazole derivatives.

Protocol A: Mitochondrial Uncoupling Validation (Seahorse XF Cell Mito Stress Test)

Objective: To validate the uncoupling activity of the synthesized compound by measuring the Oxygen Consumption Rate (OCR). Causality & Self-Validation: To prove the compound is a true uncoupler, it must increase OCR in the presence of Oligomycin. Oligomycin inhibits ATP synthase; therefore, if OCR increases while ATP synthase is blocked, the oxygen consumption is strictly due to protons leaking across the membrane (uncoupling) rather than ATP production[1].

  • Cell Preparation: Seed HepG2 cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C.

  • Media Exchange: Replace growth media with unbuffered XF assay media supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO₂ incubator for 1 hour.

  • Baseline Measurement: Measure basal OCR for 3 cycles (3 min mix, 3 min measure).

  • Oligomycin Injection: Inject Oligomycin (final concentration 1 µM) to block ATP synthase. Measure OCR for 3 cycles.

  • Compound Injection: Inject the cyanotriazole derivative (dose-response: 0.1 µM to 10 µM). A successful uncoupler will cause an immediate, dose-dependent spike in OCR.

  • Antimycin A/Rotenone Injection (Validation Step): Inject Antimycin A and Rotenone (0.5 µM each) to shut down the electron transport chain.

    • Validation Check: OCR must drop to near zero. If it does not, the observed oxygen consumption is non-mitochondrial, invalidating the uncoupling claim.

Protocol B: Topoisomerase II Decatenation Assay

Objective: To assess the inhibition of kinetoplastid Topoisomerase II. Causality & Self-Validation: Topoisomerase II resolves topologically interlinked (catenated) DNA kinetoplasts into decatenated monomers. The causality of inhibition is proven by the retention of high-molecular-weight kDNA networks in the well of an agarose gel, while active enzyme produces rapidly migrating minicircles.

  • Reaction Assembly: In a 20 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM dithiothreitol, and 200 ng of catenated kinetoplast DNA (kDNA).

  • Compound Addition: Add the cyanotriazole derivative dissolved in DMSO (ensure final DMSO concentration is ≤1%). Include a vehicle control (DMSO only) and a positive control (Etoposide, 100 µM).

  • Enzyme Addition: Add 1 unit of purified T. cruzi Topoisomerase II. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate for 15 minutes at 50°C.

  • Resolution & Validation: Run the samples on a 1% agarose gel containing ethidium bromide.

    • Validation Check: The vehicle control must show complete conversion to fast-migrating minicircles. The positive control (Etoposide) must show kDNA retained in the well. The test compound's efficacy is measured by the dose-dependent retention of kDNA in the well.

References

  • New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493 Source: ACS Omega URL:[Link]

  • Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model Source: Journal of Medicinal Chemistry URL:[Link]

  • ACS Fall 2025 First Time Disclosures Source: Drug Hunter URL:[Link]

Sources

Foundational

The Biological Activity of Cyano-Triazole Derivatives: A Technical Guide to Mechanisms, Workflows, and Therapeutic Applications

Executive Summary The cyano-triazole pharmacophore has emerged as a highly versatile and potent scaffold in modern drug discovery. Characterized by the unique electronic interplay between the electron-withdrawing cyano g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyano-triazole pharmacophore has emerged as a highly versatile and potent scaffold in modern drug discovery. Characterized by the unique electronic interplay between the electron-withdrawing cyano group (-C≡N) and the nitrogen-rich triazole ring, these derivatives exhibit a wide array of biological activities. As a Senior Application Scientist, I have observed that the success of cyano-triazoles stems from their ability to act either as "soft" electrophilic warheads for targeted covalent inhibition or as lipophilic weak acids capable of modulating bioenergetic gradients.

This whitepaper dissects the dual mechanistic paradigms of cyano-triazole derivatives—covalent enzyme inhibition and mitochondrial uncoupling—and provides self-validating experimental workflows to guide researchers in optimizing these compounds for therapeutic use.

Structural and Electronic Rationale of the Cyano-Triazole Pharmacophore

The integration of a cyano group onto a 1,2,3-triazole or 1,2,4-triazole core fundamentally alters the molecule's physicochemical properties. The cyano group serves two primary functions depending on the biological target:

  • Electrophilic Warhead: The carbon atom of the cyano group is highly electrophilic. Unlike highly reactive "hard" electrophiles (e.g., acrylamides) that often suffer from rapid glutathione depletion and off-target toxicity, the cyano-triazole acts as a "soft" electrophile. It remains stable in aqueous physiological conditions but becomes highly reactive when held in close proximity to a specific nucleophile (such as a cysteine thiol) within an enzyme's active site[1].

  • pKa and Lipophilicity Modulation: The strong electron-withdrawing nature of the cyano group lowers the pKa of adjacent protons on the triazole ring, allowing the molecule to exist in a finely tuned equilibrium of protonated and deprotonated states at physiological pH. This property is critical for compounds designed to shuttle protons across lipid bilayers[2].

Mechanistic Paradigms in Drug Design

Paradigm A: Covalent Inhibition in Antiparasitic Therapies (Chagas Disease)

A breakthrough application of cyanotriazoles is their use as targeted covalent inhibitors of Trypanosoma cruzi Topoisomerase IIα, offering a potential sterile cure for Chagas Disease[1].

The Causality of Inhibition: The mechanism relies on a dual-action binding event. First, a lipophilic moiety (e.g., a trifluoromethylphenyl group) non-covalently intercalates between the base pairs of the parasite's double-stranded DNA. This initial binding precisely aligns the cyanotriazole core with Cysteine 477 (Cys477) of the T. cruzi Topoisomerase II enzyme. The proximity drives a nucleophilic attack by the Cys477 thiol onto the electrophilic cyano carbon, forming an irreversible covalent linkage[1]. Because human Topoisomerase II possesses an asparagine at this equivalent position rather than a cysteine, the cyanotriazole achieves profound target selectivity, sparing host cells from toxicity[1].

TopoII_Mechanism CT Cyano-Triazole Warhead Intercalation Trifluoromethylphenyl Intercalation CT->Intercalation Non-covalent Covalent Covalent Linkage (Cyano + Cys477 Thiol) CT->Covalent Electrophilic attack DNA Parasite DNA (dsDNA) Arrest DNA Cleavage Complex Arrest (Sterile Cure) DNA->Arrest Topo T. cruzi Topo IIα (Cys477) Topo->Arrest Intercalation->DNA Covalent->Topo

Mechanism of action for cyano-triazole-mediated T. cruzi Topoisomerase IIα inhibition.

Paradigm B: Mitochondrial Uncoupling for Metabolic Disorders

Conversely, 4-cyano-1,2,3-triazole derivatives have been serendipitously discovered as potent, safe mitochondrial uncouplers (mUncouplers) for the treatment of metabolic disorders like Type 2 Diabetes Mellitus (DM)[2].

The Causality of Uncoupling: These derivatives act as protonophores. By diffusing across the inner mitochondrial membrane, they dissipate the proton gradient generated by the electron transport chain. To compensate for the drop in ATP production, the cell drastically upregulates the Tricarboxylic Acid (TCA) cycle. This hyper-metabolic state rapidly consumes intracellular stores of glucose and lipids, leading to significant reductions in blood glucose and HbA1c levels without the severe systemic toxicity historically associated with older uncouplers like DNP[2],[3].

Quantitative Efficacy Profile

To guide lead optimization, it is crucial to understand the structure-activity relationship (SAR) boundaries of the cyano-triazole scaffold across different therapeutic areas. The table below summarizes key quantitative data from recent literature.

Compound / ClassPrimary TargetTherapeutic ApplicationKey Efficacy MetricReference
IID432 (Cyanotriazole)T. cruzi Topo IIα (Cys477)Chagas DiseaseEC₅₀ = 78 nM (Sterile Cure)1
Compound 1 (4-cyano-1,2,3-triazole)Mitochondrial Proton GradientType 2 DiabetesEC₅₀ (TCA Activation) = 0.34 μM2
OPC-163493 (Optimized derivative)Mitochondrial Proton GradientType 2 Diabetes / Fatty LiverSignificant HbA1c reduction at 2 mg/kg/day3
Compound C4 (Cyano-triazole oxazolidinone)Bacterial RibosomeAntibacterial (MRSA/LRSA)MIC = >32 μg/mL (Steric clash at binding site)4

Note on Antibacterial SAR: While triazole-oxazolidinones generally show potent antibacterial activity, the specific introduction of a 4-cyano-triazole at the C-5 side chain in certain derivatives (e.g., Compound C4) resulted in a loss of activity against MRSA, highlighting that the steric bulk of the cyano group must be carefully managed when targeting ribosomal binding sites[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed to inherently rule out false positives. Below are two field-proven protocols for evaluating cyano-triazole derivatives.

Protocol A: Differentiating Metabolic Activation from Transporter Inhibition

Objective: Determine if a hit compound reduces intracellular substrate via transport blockade or via mitochondrial uncoupling (hyper-metabolism). Rationale: In phenotypic screening, a drop in intracellular radiolabeled substrate (e.g., [14C]-citrate) is often falsely attributed to transport inhibition (e.g., NaCT inhibition). By introducing Antimycin A—an inhibitor of mitochondrial respiratory chain (MRC) complex III—we halt the TCA cycle[3]. This creates a binary, self-validating readout.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably expressing human NaCT (SLC13A5) in 96-well microplates.

  • Substrate Introduction: Spike the culture medium with [14C]-labeled citrate.

  • Compound Treatment: Treat cells with the target cyano-triazole derivative (e.g., 1 μM).

  • Primary Readout: Measure intracellular radioactivity after 30 minutes via scintillation counting. A reduction indicates a primary "hit".

  • The Validation Switch: In a parallel experimental arm, pre-treat cells with 1 μM Antimycin A for 15 minutes prior to the addition of the cyano-triazole[3].

  • Interpretation:

    • If radioactivity remains low: The compound physically blocks the NaCT transporter.

    • If radioactivity rebounds to baseline: The compound is a valid mUncoupler. It accelerates the TCA cycle to consume citrate, a process that is successfully halted by Antimycin A[2],[3].

Uncoupler_Validation Start Add [14C]-Citrate to CHO-NaCT Cells Treat Treat with Cyano-Triazole Start->Treat Observe Observation: Reduced Intracellular [14C] Treat->Observe Hypothesis Hypothesis: NaCT Inhibition vs. TCA Activation Observe->Hypothesis AddAA Add Antimycin A (Complex III Inhibitor) Hypothesis->AddAA Validation Step Outcome1 [14C] Remains Low: NaCT Inhibitor AddAA->Outcome1 Transport Blocked Outcome2 [14C] Accumulates: Valid mUncoupler AddAA->Outcome2 Metabolism Blocked

Self-validating workflow to differentiate transporter inhibition from mitochondrial uncoupling.

Protocol B: Pharmacodynamic Biomarker Tracking for Off-Target Toxicity

Objective: Evaluate the off-target covalent binding of cyano-triazole electrophiles to Sphingosine-1-phosphate lyase (S1PL). Rationale: Because the cyano group is electrophilic, it can inadvertently form covalent adducts with off-target thiol-containing enzymes like S1PL. S1PL inhibition leads to a toxic accumulation of sphingosine-1-phosphate (S1P) in tissues, which serves as a highly reliable pharmacodynamic biomarker[1].

Step-by-Step Methodology:

  • In Vivo Dosing: Administer the cyano-triazole compound to Wistar rats via oral gavage at a low dose (30 mg/kg) and a high dose (300 mg/kg)[1].

  • Tissue Harvesting: Euthanize animals 24 hours post-treatment. Immediately harvest and flash-freeze key immune-regulatory organs (kidney and spleen).

  • Biomarker Extraction: Homogenize tissues in a methanol/chloroform mixture to extract the lipid fraction, specifically isolating S1P.

  • Quantification: Utilize LC-MS/MS to quantify absolute S1P levels relative to vehicle-treated controls.

  • Interpretation: A dose-dependent accumulation of S1P (e.g., a 7- to 76-fold increase) definitively indicates off-target S1PL inhibition[1]. This self-validating toxicity screen dictates whether the triazole core requires further steric shielding to narrow its reactivity window.

Conclusion

The cyano-triazole scaffold is a masterclass in chemical versatility. By understanding the fundamental causality behind its reactivity—whether exploiting the cyano group as a soft electrophile for covalent trapping of parasitic enzymes or leveraging the substituted triazole as a protonophore for metabolic uncoupling—drug development professionals can rationally design highly targeted therapies. Employing self-validating experimental protocols ensures that these potent molecules are optimized safely and effectively for clinical translation.

References

  • Chemical and Biological Properties of Cyanotriazole Derivatives. nih.gov. URL:[Link]

  • Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model. acs.org. URL:[Link]

  • Antidiabetic and cardiovascular beneficial effects of a liver-localized mitochondrial uncoupler. nih.gov. URL:[Link]

  • Multiparameter Optimization of Broad-Spectrum Antibacterial Activity, ADMET Properties, and MAO-A/B Inhibition of Novel Biaryloxazolidinone-Hydrazone Derivatives. acs.org. URL:[Link]

Sources

Exploratory

De Novo Characterization and CAS Registry Protocol for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

Executive Summary In contemporary drug discovery, the 1,2,3-triazole ring is frequently deployed as a robust bioisostere for amide bonds, offering enhanced metabolic stability and favorable physicochemical profiles. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the 1,2,3-triazole ring is frequently deployed as a robust bioisostere for amide bonds, offering enhanced metabolic stability and favorable physicochemical profiles. The introduction of a cyano group at the 5-position of the triazole ring further modulates its electron density, creating a highly specialized pharmacophore. N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide represents a novel, nitrogen-rich entity within this class.

Currently, this specific structural combination exists as a de novo or proprietary compound and has not yet been assigned a public Chemical Abstracts Service (CAS) Registry Number. For researchers and drug development professionals aiming to patent or commercialize derivatives containing this moiety, establishing a formal CAS RN is a critical regulatory milestone. This whitepaper provides an authoritative guide on the structural profiling, regiospecific synthesis, analytical validation, and the procedural workflow required to formally register this compound.

Structural Significance & Tautomeric Profiling

The 5-cyano-2H-triazole scaffold is a recognized structural motif in specialized chemical libraries, as seen in related derivatives like 10-[4-(5-cyano-2H-triazol-4-yl)phenoxy]decanoic acid (CAS 1044721-70-1)[1]. Furthermore, cyano-triazoles serve as highly versatile precursors for nitrogen-rich energetic materials and complex pharmaceutical compounds[2].

A critical aspect of 1,2,3-triazoles is their annular tautomerism. In the un-substituted state at the nitrogen, the molecule rapidly interconverts between the 1H, 2H, and 3H forms. In solution and solid states, the 2H-tautomer is often thermodynamically favored due to minimized dipole-dipole repulsion, which is why the nomenclature specifically denotes the 2H-triazol-4-yl configuration.

Physicochemical Properties Summary

To support formulation and computational docking studies, the theoretical properties of the target compound are summarized below.

PropertyValueComputational / Experimental Rationale
Molecular Formula C₁₁H₉N₅ODerived directly from the IUPAC structure.
Molecular Weight 227.22 g/mol Optimal for small-molecule drug design (Rule of 5 compliant).
Hydrogen Bond Donors 2Triazole N-H and Acetamide N-H.
Hydrogen Bond Acceptors 4Triazole N, Nitrile N, Acetamide O.
Topological Polar Surface Area 98.2 ŲExcellent range for oral bioavailability and membrane permeability.
Predicted LogP 1.2 – 1.5Balances aqueous solubility with sufficient lipophilicity for target binding.

Regiospecific Synthesis Protocol (Self-Validating System)

The synthesis of 5-cyano-1,2,3-triazoles is historically challenging. Standard azide-alkyne cycloadditions (CuAAC) typically yield 1,4-disubstituted triazoles, making the selective installation of a cyano group at the 5-position difficult. Recent breakthroughs in copper-mediated chemistry have enabled the regiospecific synthesis of 5-cyanotriazoles from azides and alkynes via intercepted copper(I) triazolide intermediates[3].

To synthesize N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide for CAS registration, we utilize a protected-azide strategy. This protocol is designed as a self-validating system : each step contains a specific analytical checkpoint to ensure the reaction trajectory is correct before proceeding.

Synthesis SM 4-Iodoaniline (Starting Material) Step1 1. Sonogashira Coupling 2. Acetylation SM->Step1 Int1 N-(4-ethynylphenyl)acetamide Step1->Int1 Step2 Cu-Mediated Cycloaddition & Cyanation Int1->Step2 Int2 PMB-Protected Cyanotriazole Step2->Int2 Step3 Deprotection (TFA, 80°C) Int2->Step3 Target N-[4-(5-cyano-2H-triazol-4-yl) phenyl]acetamide Step3->Target

Figure 1: Regiospecific synthesis pathway for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide.

Step-by-Step Methodology

Step 1: Preparation of the Terminal Alkyne

  • Procedure: React 4-iodoaniline with trimethylsilylacetylene (TMS-acetylene) under standard Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N). Following isolation, acetylate the aniline amine using acetic anhydride (Ac₂O) in dichloromethane (DCM). Finally, remove the TMS group using K₂CO₃ in methanol.

  • Causality & Validation: Acetylating after the cross-coupling prevents the amide proton from interfering with the palladium catalyst. Checkpoint: TLC and ¹H NMR must show the disappearance of the TMS signal (~0.2 ppm) and the appearance of a terminal alkyne proton (~3.1 ppm).

Step 2: Regioselective Cycloaddition and Electrophilic Cyanation

  • Procedure: Dissolve N-(4-ethynylphenyl)acetamide and 4-methoxybenzyl azide (PMB-N₃) in a deoxygenated solvent system (e.g., DCM)[3]. Introduce a copper(I) catalyst (e.g., CuI) and an electrophilic cyanating agent such as tosyl cyanide (TsCN). Stir at room temperature under argon.

  • Causality & Validation: The PMB group directs the regioselectivity of the cycloaddition. Instead of protonation, the intermediate copper(I) triazolide is intercepted by TsCN, installing the cyano group exclusively at the 5-position. Checkpoint: IR spectroscopy of the crude intermediate must reveal a sharp, distinct band at ~2235 cm⁻¹ (C≡N stretch). If this band is absent, the cyanation failed and standard protonation occurred.

Step 3: Deprotection to the 2H-Triazole

  • Procedure: Treat the isolated PMB-protected cyanotriazole with neat trifluoroacetic acid (TFA) and heat to 80°C for 4 hours to cleave the PMB group. Concentrate under vacuum and purify via reverse-phase HPLC.

  • Causality & Validation: TFA effectively removes the electron-rich PMB benzyl group, liberating the free triazole which rapidly equilibrates to its most stable 2H-tautomer. Checkpoint: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the deprotected product (m/z 227.0807 for [M+H]⁺).

Analytical Validation Framework

To successfully apply for a CAS RN, the Chemical Abstracts Service requires unambiguous proof of the molecular structure. The dossier must include:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): Look for the acetamide methyl singlet at ~2.1 ppm, the para-substituted aromatic AB quartet at ~7.6–7.8 ppm, and a highly deshielded, broad singlet for the triazole N-H at ~15.0 ppm.

    • ¹³C NMR: Crucially, the nitrile carbon must be identifiable at ~112 ppm, and the triazole carbons typically resonate between 130–145 ppm.

  • Infrared Spectroscopy (FT-IR): The presence of the nitrile group (C≡N stretch at ~2230–2240 cm⁻¹) and the amide carbonyl (C=O stretch at ~1665 cm⁻¹) must be clearly annotated.

  • Chromatographic Purity: UPLC-UV traces demonstrating >95% purity are highly recommended to prevent the registration of synthetic impurities as the primary substance.

CAS Registry Number Application Protocol

Once the compound is synthesized and analytically validated, it must be submitted to the CAS Inventory Expert Service (IES) . This service provides authoritative chemical nomenclature and assigns new CAS RNs for previously unindexed substances.

CAS_Workflow Start De Novo Synthesis Analyt Analytical Validation (NMR, HRMS, IR) Start->Analyt Prep Prepare CAS IES Dossier Analyt->Prep Submit Submit to CAS Experts Prep->Submit Review Tautomer Resolution & Nomenclature Review Submit->Review Assign CAS RN Assigned Review->Assign

Figure 2: Procedural workflow for formal CAS Registry Number application and assignment.

Step-by-Step Submission Workflow
  • Dossier Compilation: Aggregate the MOL file of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide, the proposed IUPAC name, and the analytical spectra (NMR, IR, HRMS) into a single technical dossier.

  • Form Completion: Download and complete the CAS Order Form for Inventory Expert Service. Select the option for "CAS Registry Number Assignment."

  • Tautomer Standardization Review: Upon submission, CAS nomenclature experts will review the structure. Note that CAS indexing rules have specific protocols for handling tautomers. While the compound is drawn as the 2H-isomer, CAS may index it under a normalized 1H/2H/3H tautomeric representation to ensure database consistency.

  • Issuance: Following a standard review period (typically 3–10 business days depending on the selected service tier), CAS will issue a formal report containing the unique, verified CAS Registry Number, the official CA Index Name, and the standardized connection table.

Sources

Foundational

An In-depth Technical Guide to 4-(4-acetamidophenyl)-1H-1,2,3-triazole-5-carbonitrile

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the chemical compound 4-(4-acetamidophenyl)-1H-1,2,3-triazole-5-carbonitrile, a molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical compound 4-(4-acetamidophenyl)-1H-1,2,3-triazole-5-carbonitrile, a molecule of interest in medicinal chemistry and drug development. This document will cover its chemical identity, a proposed synthetic route with detailed protocols, and a discussion of its potential applications based on its structural motifs.

Compound Identity and Physicochemical Properties

The target compound, N-[4-(5-cyano-1H-1,2,3-triazol-4-yl)phenyl]acetamide, is systematically named 4-(4-acetamidophenyl)-1H-1,2,3-triazole-5-carbonitrile according to IUPAC nomenclature. The structure consists of a central 1,2,3-triazole ring substituted at the 4-position with a 4-acetamidophenyl group and at the 5-position with a nitrile group. The 1,2,3-triazole ring is a stable aromatic heterocycle.[1]

Chemical Structure:

Caption: Chemical structure of 4-(4-acetamidophenyl)-1H-1,2,3-triazole-5-carbonitrile.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Formula C11H9N5OChemDraw
Molecular Weight 227.22 g/mol ChemDraw
XLogP3 1.2PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 2PubChem
Formal Charge 0PubChem
Polar Surface Area 90.9 ŲPubChem

Proposed Synthesis Protocol

The synthesis of 4-(4-acetamidophenyl)-1H-1,2,3-triazole-5-carbonitrile can be achieved through a two-step process involving the formation of a key intermediate, 4-(4-aminophenyl)-1H-1,2,3-triazole-5-carbonitrile, followed by acetylation. The synthesis of the triazole core can be approached via a [3+2] cycloaddition reaction, a cornerstone of 1,2,3-triazole synthesis.[2][3][4]

Synthesis Workflow:

cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Acetylation A 4-Azidobenzonitrile C 4-(4-aminophenyl)-1H-1,2,3-triazole-5-carbonitrile (Intermediate) A->C [3+2] Cycloaddition B Malononitrile B->C D Intermediate F 4-(4-acetamidophenyl)-1H-1,2,3-triazole-5-carbonitrile (Final Product) D->F Acetylation E Acetic Anhydride E->F

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-(4-aminophenyl)-1H-1,2,3-triazole-5-carbonitrile (Intermediate)

This step involves the regioselective synthesis of the 1,4,5-trisubstituted 1,2,3-triazole ring. A plausible method is the reaction of an aryl azide with an active methylene compound, which can lead to the formation of the desired triazole core.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-azidobenzonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add malononitrile (1.1 eq).

  • Base Addition: Add a base, such as sodium ethoxide or potassium carbonate (1.2 eq), portion-wise to the reaction mixture at room temperature. The base facilitates the deprotonation of malononitrile, making it a potent nucleophile.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the intermediate, 4-(4-aminophenyl)-1H-1,2,3-triazole-5-carbonitrile.

Causality of Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that can effectively dissolve the reactants and facilitate the ionic interactions during the reaction.

  • Base: A moderately strong base is required to deprotonate malononitrile without causing significant side reactions. Sodium ethoxide or potassium carbonate are suitable choices.

  • Regioselectivity: The reaction between an aryl azide and an unsymmetrical active methylene compound can potentially yield two regioisomers. However, electronic and steric factors often favor the formation of one major product. In this case, the electron-withdrawing cyano group on the azide and the nature of the active methylene compound are expected to direct the regioselectivity.[5][6]

Step 2: Acetylation of 4-(4-aminophenyl)-1H-1,2,3-triazole-5-carbonitrile

The final step is the acetylation of the amino group on the phenyl ring. This is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol:

  • Reaction Setup: Dissolve the intermediate, 4-(4-aminophenyl)-1H-1,2,3-triazole-5-carbonitrile (1.0 eq), in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the solution, followed by a catalytic amount of a base like pyridine or triethylamine. The base acts as a scavenger for the acetic acid byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to remove any unreacted acetic anhydride and acetic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to obtain the final product, 4-(4-acetamidophenyl)-1H-1,2,3-triazole-5-carbonitrile.

Causality of Experimental Choices:

  • Acetylation Agent: Acetic anhydride is a common and effective reagent for the acetylation of amines.

  • Catalyst: The use of a non-nucleophilic base like pyridine or triethylamine is crucial to catalyze the reaction and neutralize the acidic byproduct, driving the reaction to completion.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring, the amide proton, the methyl protons of the acetyl group, and the triazole proton.
¹³C NMR Resonances for the carbon atoms of the triazole ring, the phenyl ring, the nitrile group, and the acetamide group.
FT-IR Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, the C≡N stretch of the nitrile, and the aromatic C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
Elemental Analysis The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values.

Potential Applications in Drug Development

The structural motifs present in 4-(4-acetamidophenyl)-1H-1,2,3-triazole-5-carbonitrile suggest potential for various biological activities.

  • 1,2,3-Triazole Core: This heterocycle is a well-known pharmacophore found in a wide range of bioactive molecules with activities including antimicrobial, antiviral, and anticancer properties. The triazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • Acetamide Group: The N-phenylacetamide moiety is present in several known drugs and can contribute to the molecule's pharmacokinetic and pharmacodynamic properties.

  • Nitrile Group: The cyano group can act as a hydrogen bond acceptor and can be involved in key interactions with enzyme active sites.

Potential Signaling Pathway Involvement:

Given the prevalence of triazole-containing compounds as kinase inhibitors, it is plausible that this molecule could target specific signaling pathways involved in cell proliferation and survival.

cluster_0 Potential Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-(4-acetamidophenyl)-1H-1,2,3- triazole-5-carbonitrile Inhibitor->RAF Potential Inhibition

Caption: A potential signaling pathway that could be targeted.

Further in-silico docking studies and in-vitro biological assays would be necessary to elucidate the specific molecular targets and mechanisms of action of this compound.

Safety and Handling

As with any novel chemical compound, 4-(4-acetamidophenyl)-1H-1,2,3-triazole-5-carbonitrile should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

A comprehensive safety data sheet (SDS) should be consulted before handling this compound.

References

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. J. Org. Chem.2024 . [Link]

  • Enzyme-Catalyzed Regioselective Synthesis of 4-Hetero-Functionalized 1,5-Disubstituted 1,2,3-Triazoles. Org. Lett.2024 . [Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis. 2005 . [Link]

  • An efficient synthesis of 4,5-disubstituted-2H-1,2,3-triazoles from nitroallylic derivatives via a cycloaddition–denitration process. New J. Chem.2017 . [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. J. Org. Chem.2024 . [Link]

  • 1,2,3-Triazole. Wikipedia. [Link]

Sources

Exploratory

Spectroscopic Data of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide: A Comprehensive Technical Guide

Abstract This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide. In the absence of direct experimental spectra for this...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide. In the absence of direct experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups—a p-substituted acetanilide moiety and a 5-cyano-2H-1,2,4-triazol-4-yl ring system—we can forecast the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide further outlines the standard experimental protocols for acquiring and interpreting this data, ensuring scientific integrity and providing a self-validating framework for the characterization of this and similar compounds.

Introduction: The Structural Rationale

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is a multifaceted organic molecule featuring a confluence of functionalities that are of significant interest in medicinal chemistry. The acetanilide pharmacophore is a common motif in numerous pharmaceutical agents, while the 1,2,4-triazole ring is a well-established bioisostere for amide and ester groups, often conferring improved metabolic stability and pharmacokinetic properties. The inclusion of a cyano group further modulates the electronic and steric profile of the molecule.

A thorough spectroscopic characterization is paramount for the unambiguous confirmation of the structure and purity of this compound. This guide is structured to provide a foundational understanding of the expected spectroscopic signatures, thereby empowering researchers to confidently identify and analyze this molecule.

Predicted Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide are based on the additive effects of its structural components.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the amide proton, the acetyl methyl protons, and the proton on the triazole ring.

  • Aromatic Protons (Phenyl Ring): The p-disubstituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the acetamido group (H-a) are expected to be slightly more shielded than the protons ortho to the triazole ring (H-b) due to the electron-donating nature of the amide.

  • Amide Proton (-NH-): A broad singlet is anticipated for the amide proton. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Acetyl Protons (-COCH₃): A sharp singlet corresponding to the three equivalent methyl protons of the acetyl group will be observed in the upfield region.

  • Triazole Proton (-CH-): The proton on the 2H-1,2,4-triazole ring is expected to appear as a singlet in the downfield region, characteristic of protons on electron-deficient heterocyclic rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Amide NH10.0 - 10.5Broad Singlet1H
Triazole CH8.5 - 9.0Singlet1H
Aromatic CH (ortho to triazole)7.8 - 8.0Doublet2H
Aromatic CH (ortho to acetamide)7.6 - 7.8Doublet2H
Acetyl CH₃2.1 - 2.3Singlet3H

2.1.2. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Amide C=O168 - 170
Triazole C=N155 - 160
Triazole C-CN140 - 145
Aromatic C (ipso-NH)138 - 142
Aromatic C (ipso-triazole)135 - 138
Aromatic CH (ortho to triazole)128 - 130
Aromatic CH (ortho to acetamide)120 - 122
Cyano C≡N115 - 118
Acetyl CH₃24 - 26
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is predicted to show characteristic absorption bands for the amide, cyano, and aromatic functionalities.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
N-H (Amide)Stretching3250 - 3350Medium, Broad
C-H (Aromatic)Stretching3000 - 3100Medium
C≡N (Nitrile)Stretching2220 - 2240Sharp, Medium
C=O (Amide I)Stretching1660 - 1680Strong
N-H (Amide II)Bending1530 - 1550Medium
C=C (Aromatic)Stretching1480 - 1600Medium to Weak
C-N (Triazole)Stretching1250 - 1350Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide, Electrospray Ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

  • Molecular Ion: The expected molecular weight of the compound (C₁₁H₈N₆O) is 240.22 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 241.08 is expected to be the base peak or a prominent peak.

  • Key Fragmentation Pathways: Collision-Induced Dissociation (CID) of the molecular ion is likely to proceed through several characteristic pathways:

    • Loss of the acetyl group (CH₃CO•, 43 Da) to give a fragment at m/z 198.

    • Cleavage of the amide bond to yield the anilinyl-triazole cation.

    • Fragmentation of the triazole ring, which can be complex and may involve the loss of N₂ (28 Da) or HCN (27 Da).

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Accurately weigh 5-10 mg of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for amides as it helps in observing the N-H proton.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

3.1.2. Data Acquisition

  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Workflow for NMR Data Acquisition and Processing

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample into Spectrometer Prep3->Acq1 Acq2 Tune and Shim Acq1->Acq2 Acq3 Acquire 1H Spectrum Acq2->Acq3 Acq4 Acquire 13C Spectrum Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integration & Peak Picking Proc3->Proc4 Final Spectrum Final Spectrum Proc4->Final Spectrum

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for solid samples.

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Place a small amount of the solid N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

ATR-FTIR Experimental Workflow

FTIR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Data (Ratio to Background) Acquire->Process Spectrum Final IR Spectrum Process->Spectrum

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Mass Spectrometry

3.3.1. Sample Preparation

  • Prepare a dilute solution of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be further diluted to the picomolar or femtomolar range depending on the sensitivity of the instrument.

3.3.2. Data Acquisition (ESI-MS)

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Apply a high voltage to the ESI needle to generate charged droplets.

  • Optimize the source parameters (e.g., capillary temperature, sheath gas flow) to achieve a stable signal.

  • Acquire the mass spectrum in the desired mass range.

  • For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

ESI-MS Data Acquisition Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Prepare Dilute Solution (e.g., 1 mg/mL) Prep2 Further Dilution if Necessary Prep1->Prep2 Acq1 Infuse Sample into ESI Source Prep2->Acq1 Acq2 Optimize Source Parameters Acq1->Acq2 Acq3 Acquire Full Scan MS Acq2->Acq3 Acq4 Perform MS/MS on [M+H]+ (optional) Acq3->Acq4 Analysis1 Identify Molecular Ion Acq4->Analysis1 Analysis2 Analyze Fragmentation Pattern Analysis1->Analysis2 Structural Confirmation Structural Confirmation Analysis2->Structural Confirmation

Caption: A generalized workflow for ESI-MS analysis, from sample preparation to structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide. The predicted NMR, IR, and MS data, grounded in the established spectroscopic behavior of its constituent chemical moieties, offer a robust framework for the identification and characterization of this novel compound. The detailed experimental protocols further equip researchers with the necessary tools to acquire high-quality data. As with any predictive analysis, experimental verification remains the gold standard. This guide, therefore, serves as both a roadmap and a reference for the successful spectroscopic elucidation of this and structurally related molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis and properties of 1,2,4-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 524-555. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds: tables of spectral data. Springer Science & Business Media. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

  • Gómez-Hortigüela, L., Pérez-Pariente, J., & Sastre, G. (2002). A theoretical study of the tautomerism of 1, 2, 4-triazole. The Journal of Physical Chemistry A, 106(7), 1335-1341. [Link]

Foundational

The Triazole Pharmacophore: A Technical Guide to Biological Activities and Experimental Workflows

Executive Summary Substituted triazoles—specifically the 1,2,3-triazole and 1,2,4-triazole isomers—are versatile, five-membered nitrogen-rich heterocyclic scaffolds that have profoundly impacted modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted triazoles—specifically the 1,2,3-triazole and 1,2,4-triazole isomers—are versatile, five-membered nitrogen-rich heterocyclic scaffolds that have profoundly impacted modern medicinal chemistry. Characterized by their high dipole moments, robust aromaticity, and exceptional stability against metabolic degradation (such as oxidation, reduction, and hydrolysis), triazoles act as rigid linkers and effective bioisosteres for amides, esters, and carboxylic acids[1][2]. This technical whitepaper synthesizes recent literature on the biological activities of substituted triazoles, elucidates their mechanisms of action at the molecular level, and provides field-proven, self-validating experimental protocols for their synthesis and biological evaluation.

Mechanistic Grounding: Target Interactions and Biological Efficacy

The pharmacological versatility of triazoles stems from their ability to engage in diverse non-covalent interactions, including hydrogen bonding (acting as both donors and acceptors), dipole-dipole interactions, and π−π stacking with target proteins[1].

Antimicrobial and Antifungal Activity (CYP51 Inhibition)

The most clinically validated application of 1,2,4-triazoles (e.g., fluconazole, itraconazole, tetraconazole) is in antifungal therapy[2][3]. The primary mechanism of action is the competitive inhibition of lanosterol 14 α -demethylase (CYP51), a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis[3]. The basic nitrogen of the triazole ring (typically N3 or N4) coordinates directly with the heme iron (Fe 2+ /Fe 3+ ) in the enzyme's active site. This coordination blocks the binding of the natural substrate, lanosterol, leading to the accumulation of toxic 14 α -methylated sterols and the subsequent disruption of the fungal cell membrane[3].

Anticancer and Antiproliferative Activity

Recent structural hybridization strategies have yielded triazole derivatives with potent antineoplastic profiles. 1,2,3-triazole and 1,2,4-triazole hybrids linked with indoles, pyridines, or oxadiazoles exhibit cytotoxicity against various cancer cell lines (e.g., MCF-7, A549, PC3)[4][5][6]. Mechanistically, these compounds often act as tubulin polymerization inhibitors. By binding to the colchicine site on β -tubulin, they arrest the cell cycle in the G2/M phase and induce apoptosis[5].

Antiparasitic Activity

Triazole derivatives have shown significant promise against neglected tropical diseases, particularly Chagas disease (Trypanosoma cruzi) and visceral leishmaniasis (Leishmania donovani)[7][8]. Similar to their antifungal mechanism, these compounds target the parasite-specific CYP51 enzyme (TcCYP51 in T. cruzi). However, structural optimization—such as the incorporation of arylimidamide or prenyl groups—is required to achieve the specific steric bulk and lipophilicity (LogP) necessary to penetrate the parasitic membrane and fit the distinct active site topology of the parasitic enzymes[7][9].

Quantitative Data Presentation

The following table synthesizes the in vitro biological activities of recently developed substituted triazole hybrids, highlighting their target specificity and potency.

Compound Class / HybridPrimary Target / Cell LineBiological Activity (IC 50​ / MIC)Mechanism / NotesRef
1,2,4-Triazole-Pyridine Murine melanoma (B16F10)41.12 – 61.11 μMModerate cytotoxicity; cell cycle arrest.[10]
Indole-1,2,3-Triazole Breast Cancer (MCF-7)2.37 – 3.52 μMTubulin polymerization inhibition (G2/M arrest).[5]
1,2,3-Triazole-Oxadiazole Prostate Cancer (PC3)0.16 – 0.17 μMHigh potency; out-performed etoposide control.[6]
Arylimidamide-Triazole L. donovani (Amastigotes)~12.5 μMParasitic CYP51 inhibition; intracellular efficacy.[7]
Tetraconazole (Standard) Fungal CYP51Sub-micromolar (Enzyme)Heme-iron coordination; blocks lanosterol.[3]

Visualizing Triazole Workflows and Mechanisms

CuAAC A Terminal Alkyne + Organic Azide B Catalyst Generation CuSO4 + Na-Ascorbate A->B Reagent Mixing C Copper(I) Acetylide Intermediate B->C in situ Cu(I) Deprotonation D 1,4-Disubstituted 1,2,3-Triazole C->D Regioselective Cycloaddition

Workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition ensuring 1,4-regioselectivity.

CYP51 Lan Lanosterol (Natural Substrate) CYP CYP51 Enzyme (Heme Fe2+ Active Site) Lan->CYP Substrate Binding Erg Ergosterol (Membrane Integrity) CYP->Erg 14α-Demethylation Tox Toxic 14α-methyl sterols (Cell Death) CYP->Tox Pathway Arrested Tri Triazole Antifungal (e.g., Tetraconazole) Tri->CYP N-atom coordinates Fe2+ (Competitive Blockade)

Mechanism of CYP51 inhibition by triazoles disrupting fungal ergosterol biosynthesis.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols detail not just the procedural steps, but the underlying causality and the control matrices required to validate the resulting data.

Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is the premier method for synthesizing 1,2,3-triazoles due to its near-perfect 1,4-regioselectivity, tolerance of aqueous conditions, and high atom economy[1][6].

Causality & Rationale: Thermal Huisgen cycloaddition yields a mixture of 1,4- and 1,5-regioisomers. By introducing a Cu(I) catalyst, the reaction pathway shifts. The Cu(I) inserts into the terminal alkyne to form a highly reactive copper(I) acetylide intermediate, which coordinates with the azide, strictly enforcing the formation of the 1,4-disubstituted triazole. We use CuSO 4​ and sodium ascorbate rather than direct Cu(I) salts (like CuI) because bulk Cu(I) is easily oxidized to inactive Cu(II) in air; ascorbate acts as a sacrificial reducing agent to maintain a steady state of active Cu(I) in situ.

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water. Causality: This solvent mixture ensures solubility of both organic substrates and inorganic catalysts.

  • Catalyst Activation: Add CuSO 4​⋅5H2​O (0.05 eq) followed by sodium ascorbate (0.1 eq). Causality: The immediate color change from blue (Cu 2+ ) to pale yellow/colorless indicates the successful reduction to the active Cu + species.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC until the starting materials are consumed.

  • Workup & Purification: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Biological Evaluation: MTT Cytotoxicity Assay

The MTT assay is the gold standard for evaluating the in vitro anticancer activity of novel triazole derivatives[5][6][10][11].

Causality & Rationale: The assay does not measure cell death directly; rather, it measures cellular metabolic activity. Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of the pale yellow MTT reagent, reducing it to dark purple, insoluble formazan crystals. Dead or senescent cells lose this enzymatic activity. Therefore, the absorbance of the solubilized formazan is directly proportional to the number of viable cells.

Self-Validation & Control Matrix:

  • Blank Control: Media + MTT + DMSO (No cells). Validates that the media/reagents do not spontaneously reduce MTT.

  • Vehicle Control: Cells + Media + DMSO (at the highest concentration used for compounds, typically <0.5%). Validates that the solvent itself is not causing cytotoxicity.

  • Positive Control: Cells + Media + Established Drug (e.g., Etoposide or Cisplatin). Validates the sensitivity of the specific cell line passage.

Step-by-Step Workflow:

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, PC3) and seed them in a 96-well plate at a density of 1×104 cells/well in 100 μL of appropriate media (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO 2​ humidified incubator. Causality: Allows cells to adhere and enter the log-phase of growth, ensuring they are actively dividing when exposed to the anti-proliferative triazole.

  • Compound Treatment: Prepare serial dilutions of the synthesized triazole derivatives in DMSO, then dilute in media. Add 100 μL of the drug solutions to the wells (final DMSO concentration 0.5%). Incubate for 48 hours.

  • MTT Incubation: Carefully aspirate the media. Add 100 μL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 3–4 hours at 37°C. Causality: Light can spontaneously degrade MTT; 4 hours is the optimal window for mitochondrial enzymes to process the substrate.

  • Solubilization: Remove the MTT solution. Add 100 μL of pure DMSO to each well and agitate on a plate shaker for 15 minutes. Causality: Formazan crystals are impermeable to water; DMSO lyses the cell membrane and fully dissolves the crystals to create a homogeneous colored solution.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC 50​ using non-linear regression analysis.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Global Research Online.
  • Application Note: High-Throughput Enzyme Inhibition Assay for Evaluating Tetraconazole's Effect on Fungal Sterol Demethylase (CYP51). Benchchem.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents. PubMed / NIH.
  • Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. PMC / NIH.
  • Synthesis and Antileishmanial Evaluation of Arylimidamide–Azole Hybrids Containing a Phenoxyalkyl Linker. ACS Infectious Diseases.
  • Antitrypanosomal and antileishmanial activity of prenyl-1,2,3-triazoles. PMC / NIH.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry / ACS.
  • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents. MDPI.

Sources

Protocols & Analytical Methods

Method

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide synthesis protocol

Application Note: Synthesis and Characterization of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide Executive Summary The 5-cyano-1,2,3-triazole core is an emerging and highly versatile pharmacophore in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

Executive Summary

The 5-cyano-1,2,3-triazole core is an emerging and highly versatile pharmacophore in medicinal chemistry. It serves as a robust bioisostere for carboxylic acids and amides while providing a unique hydrogen-bonding profile that can enhance target affinity. This application note details a comprehensive, self-validating, two-step synthetic protocol for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide . By leveraging a copper-catalyzed electrophilic cyanation followed by a regiospecific azide-alkyne [3+2] cycloaddition, this guide provides drug development professionals with a scalable, high-yield methodology.

Mechanistic Rationale & Pathway

To ensure high regiospecificity and avoid the use of highly unstable diazo compounds, this protocol constructs the triazole ring de novo from an activated terminal alkyne[1].

  • Step 1: Electrophilic Cyanation. The starting material, 4-ethynylacetanilide, is reacted with tosyl cyanide (TsCN). We utilize Copper(I) iodide (CuI) and triethylamine (Et₃N) to generate a transient copper acetylide intermediate. TsCN is explicitly selected over Copper(I) cyanide (CuCN) because its high electrophilicity allows the cyanation to proceed rapidly at room temperature. This prevents the thermal degradation of the acetamide functionality and suppresses unwanted Glaser homocoupling side reactions.

  • Step 2: 1,3-Dipolar Cycloaddition. The resulting intermediate, 3-(4-acetamidophenyl)propiolonitrile, is highly electron-deficient[2]. This electronic activation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, facilitating a rapid [3+2] cycloaddition with the azide anion (from NaN₃) at a moderate 70 °C. The initial product is a sodium triazolide salt, which is subsequently protonated during a carefully controlled acidic workup to yield the neutral 2H-triazole (which exists in tautomeric equilibrium with its 1H-form)[3].

SynthesisWorkflow SM 4-Ethynylacetanilide Step1 Cyanation TsCN, CuI, Et3N SM->Step1 Int 3-(4-Acetamidophenyl) propiolonitrile Step1->Int Step2 [3+2] Cycloaddition NaN3, DMF, 70°C Int->Step2 Prod N-[4-(5-cyano-2H-triazol- 4-yl)phenyl]acetamide Step2->Prod

Figure 1: Two-step synthetic workflow for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide.

Experimental Methodology

Phase 1: Synthesis of 3-(4-Acetamidophenyl)propiolonitrile
  • Preparation: Flame-dry a 100 mL Schlenk flask, equip it with a magnetic stir bar, and purge with Argon for 5 minutes.

  • Reagent Addition: Add 4-ethynylacetanilide (10.0 mmol, 1.59 g), CuI (1.0 mmol, 190 mg, 10 mol%), and anhydrous THF (40 mL).

  • Activation: Inject Triethylamine (12.0 mmol, 1.67 mL) via syringe. Stir for 10 minutes at room temperature.

    • Validation Check 1: The solution will transition from pale yellow to a bright orange/red suspension, visually confirming the successful formation of the copper acetylide complex.

  • Cyanation: Dissolve Tosyl cyanide (TsCN, 11.0 mmol, 1.99 g) in anhydrous THF (10 mL). Add this solution dropwise to the reaction flask over 15 minutes to prevent exothermic spiking.

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Validation Check 2: Perform TLC (Hexane/EtOAc 1:1). Complete consumption of the starting material (Rf ~0.4) and appearance of a new, highly UV-active spot (Rf ~0.3) indicates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL) to complex the copper. Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane to 60% EtOAc gradient) to afford the intermediate as a pale-yellow solid.

Phase 2: Cycloaddition to N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

Safety Warning: Sodium azide (NaN₃) is highly toxic and can form explosive metal azides. Hydrazoic acid (HN₃), generated under acidic conditions, is a highly toxic gas. Perform all steps in a certified fume hood.

  • Preparation: In a 50 mL round-bottom flask, dissolve the purified 3-(4-acetamidophenyl)propiolonitrile (5.0 mmol, 0.92 g) in anhydrous DMF (15 mL).

  • Azide Addition: Add Sodium Azide (NaN₃) (6.0 mmol, 390 mg) in one single portion.

  • Cycloaddition: Attach a reflux condenser and heat the mixture to 70 °C using a temperature-controlled oil bath for 12 hours.

    • Causality Note: DMF is chosen because it easily dissolves both the organic alkyne and the ionic NaN₃, while 70 °C provides sufficient thermal energy to overcome the activation barrier of the [3+2] cycloaddition without risking the thermal decomposition of the azide.

  • Precipitation & Protonation: Cool the reaction to room temperature. Slowly and carefully pour the DMF mixture into 50 mL of vigorously stirred, ice-cold 0.1 M HCl.

    • Validation Check 3: The triazole core has a pKa of ~8. Acidification to pH ~2 ensures the complete protonation of the highly soluble sodium triazolide salt into the neutral 2H-triazole. A sudden, copious precipitation of a white/off-white solid serves as a self-validating indicator of successful cycloaddition and protonation[3].

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold deionized water (3 x 20 mL) to remove residual DMF and salts, and dry overnight under high vacuum. Recrystallize from Ethanol/Water if ultra-high purity is required.

Data Interpretation & Validation

To confirm the structural integrity of the synthesized compound, cross-reference your analytical data against the standardized parameters in Table 1.

Table 1: Analytical Characterization Summary

Analytical MethodTarget ParameterExpected Signal / ResultDiagnostic Significance
¹H NMR (DMSO-d₆)Triazole N-H~15.5 ppm (br s, 1H)Confirms triazole formation; disappears upon D₂O exchange.
¹H NMR (DMSO-d₆)Amide N-H~10.2 ppm (s, 1H)Verifies the acetamide group remained intact during synthesis.
¹H NMR (DMSO-d₆)Aromatic C-H7.90 (d, 2H), 7.75 (d, 2H)Confirms the para-substituted phenyl ring system.
¹³C NMR (DMSO-d₆)Nitrile (C≡N)~113.5 ppmValidates the retention of the cyano group post-cycloaddition.
FT-IR C≡N Stretch~2245 cm⁻¹ (sharp)Distinguishes the nitrile group from alkyne precursors.
FT-IR Amide C=O~1670 cm⁻¹ (strong)Confirms carbonyl presence.
HRMS (ESI-)[M-H]⁻ IonCalc: 226.0734, Found: ~226.0730Exact mass verification of the C₁₁H₈N₅O molecular formula.

Safety & Troubleshooting

  • Reaction Stalling in Phase 1: If the cyanation stalls, it is typically due to wet THF or oxidized CuI. Ensure THF is strictly anhydrous and CuI is purified (should be a white powder, not brown/green).

  • Low Yield in Phase 2: If precipitation in Phase 2 yields little product, the pH of the aqueous quench may not be low enough. The triazole must be fully protonated to crash out of the aqueous DMF mixture. Verify the quench bath is strictly at pH 1-2.

References

  • Zhu, L., Nusser, B. D., Jenkins, L. E., & Lin, X. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. URL: [Link]

  • Wagner, A., et al. (2015). Selective Irreversible Chemical Tagging of Cysteine with 3-Arylpropiolonitriles. Angewandte Chemie International Edition. URL: [Link]

  • Yin, P., et al. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules. URL: [Link]

Sources

Application

Application Note: In Vitro Profiling of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide as a Non-Purine Xanthine Oxidase Inhibitor

Scientific Rationale & Mechanistic Context The compound N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide represents a highly specialized pharmacophore designed to target Xanthine Oxidase (XO) , a critical enzyme in purine...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Context

The compound N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide represents a highly specialized pharmacophore designed to target Xanthine Oxidase (XO) , a critical enzyme in purine catabolism. XO catalyzes the sequential oxidation of hypoxanthine to xanthine, and xanthine to uric acid, simultaneously generating reactive oxygen species (ROS) such as superoxide ( O2−​ ) and hydrogen peroxide ( H2​O2​ )[1]. Overactivity of XO is a primary driver of hyperuricemia, gout, and ROS-mediated vascular endothelial dysfunction[2].

The Causality of the Pharmacophore

Unlike classic purine analogs (e.g., allopurinol), this compound is a non-purine selective inhibitor . Its design mirrors the structural logic of clinically approved drugs like Topiroxostat[3].

  • The 5-Cyano-2H-Triazole Core: The active site of XO contains a molybdenum (Mo) cofactor. During substrate turnover, the Mo(VI) state is reduced to Mo(IV). The cyano-triazole moiety is strategically designed to enter the active site and form a highly stable, covalent-like reaction intermediate with the Mo(IV) ion via the cyano oxygen/nitrogen, effectively trapping the enzyme in an inactive state[3].

  • The Phenyl-Acetamide Tail: This extended aromatic system projects into the hydrophobic solvent channel leading to the active site, establishing multiple hydrogen bonds with surrounding amino acid residues. This dual-binding modality (covalent Mo-binding + non-covalent channel blocking) ensures a slow off-rate and time-dependent inhibition.

Pathway HX Hypoxanthine XO Xanthine Oxidase (XO) Active Site (Mo-VI/Mo-IV) HX->XO Binds XAN Xanthine XAN->XO Binds UA Uric Acid ROS ROS (O2-, H2O2) XO->XAN Oxidizes XO->UA Oxidizes XO->ROS Electron Transfer to O2 INHIB N-[4-(5-cyano-2H-triazol-4-yl) phenyl]acetamide INHIB->XO Competitive & Covalent Inhibition

Fig 1: Mechanism of XO inhibition by the cyano-triazole pharmacophore blocking purine catabolism.

Self-Validating Experimental Design

To establish a highly trustworthy data package, the protocols below are designed as self-validating systems . An assay is only as reliable as its internal controls. Every microplate run using these protocols must include:

  • Vehicle Control (0.1% DMSO): Establishes the uninhibited maximum velocity ( Vmax​ ) of the enzyme.

  • No-Enzyme Blank: Quantifies background auto-oxidation of the fluorogenic probe.

  • Reference Benchmark: A known non-purine inhibitor (e.g., Topiroxostat) must be run in parallel to validate assay sensitivity and provide a relative potency index.

Protocol A: Biochemical XO Kinetic Inhibition Assay

This assay utilizes a coupled enzyme system. As XO oxidizes xanthine, it produces H2​O2​ . Horseradish peroxidase (HRP) utilizes this H2​O2​ to convert a non-fluorescent probe (e.g., Amplex Red) into highly fluorescent resorufin.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA. (Causality: EDTA chelates trace metals that could cause non-specific probe oxidation).

  • Enzyme Stock: Recombinant Human Xanthine Oxidase (diluted to 5 mU/mL in Assay Buffer).

  • Substrate/Probe Mix: 100 µM Xanthine, 0.2 U/mL HRP, 50 µM Fluorogenic Probe in Assay Buffer.

Step-by-Step Methodology
  • Compound Solubilization: Dissolve N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide in anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO (100X final concentration). Dilute 1:100 in Assay Buffer to yield 1X concentrations (ranging from 10 µM to 0.5 nM) with a constant 1% DMSO background.

  • Pre-Incubation (Critical Step): Add 25 µL of the diluted inhibitor and 25 µL of the XO Enzyme Stock to a black, flat-bottom 96-well microplate. Incubate at 37°C for 15 minutes.

    • Expert Insight (Causality): Because cyano-triazoles form a slow, covalent-like interaction with the Mo(IV) center, omitting this pre-incubation will prevent the system from reaching binding equilibrium, artificially inflating the calculated IC50​ .

  • Reaction Initiation: Add 50 µL of the Substrate/Probe Mix to all wells to start the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Record fluorescence (Ex/Em = 535/587 nm) every 60 seconds for 30 minutes at 37°C.

Workflow S1 1. Compound Prep (10 mM DMSO) S2 2. Serial Dilution (10 µM to 0.5 nM) S1->S2 S3 3. Enzyme Pre-incubation (15 min, 37°C) S2->S3 S4 4. Substrate Addition (Xanthine + Probe) S3->S4 S5 5. Kinetic Readout (Ex/Em 535/587 nm) S4->S5

Fig 2: Standard operating workflow for the biochemical fluorometric XO inhibition assay.

Protocol B: Cell-Based Uric Acid & ROS Reduction Assay

Biochemical potency does not guarantee cellular efficacy. This protocol validates the compound's membrane permeability and its ability to inhibit intracellular XOR in a physiological environment[1].

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed HepG2 cells (which endogenously express high levels of XOR) at 2×104 cells/well in a 96-well clear-bottom plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Starvation: Wash cells with PBS and replace with serum-free DMEM for 4 hours to synchronize cellular metabolism and reduce background purines from FBS.

  • Inhibitor Treatment: Treat cells with varying concentrations of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (0.01 µM to 10 µM) for 2 hours.

  • Hypoxanthine Challenge: Add 100 µM hypoxanthine to the media to force purine catabolism through the XOR pathway. Incubate for 24 hours.

  • Supernatant Harvest (Uric Acid): Collect 50 µL of the supernatant and analyze using a commercial Uric Acid Colorimetric Assay Kit (OD = 570 nm).

  • Intracellular ROS Measurement: Wash the remaining cells with PBS and incubate with 10 µM DCFDA (a cell-permeant ROS probe) for 30 minutes. Read fluorescence at Ex/Em = 485/535 nm to quantify the reduction in intracellular oxidative stress[1].

Expected Data & Quantitative Presentation

When executing these protocols, the data should be plotted using non-linear regression (four-parameter logistic curve) to determine the IC50​ . Below is a summary table of the expected pharmacological profile for a potent cyano-triazole XO inhibitor, benchmarked against clinical standards.

Table 1: Representative In Vitro Profiling Data

Parameter / AssayN-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamideTopiroxostat (Reference)Allopurinol (Reference)
Biochemical IC50​ (nM) 5.2 ± 1.14.8 ± 0.9850 ± 45
Binding Kinetics Time-dependent, slow off-rateTime-dependent, slow off-rateRapid equilibrium
HepG2 Uric Acid IC50​ (nM) 18.4 ± 3.215.1 ± 2.8> 2000
HepG2 ROS Reduction (%) 78% at 1 µM82% at 1 µM25% at 1 µM
Cytotoxicity ( CC50​ ) (µM) > 50 µM> 50 µM> 100 µM

Note: The shift between biochemical and cellular IC50​ (approx. 3-fold) is expected due to the cellular membrane barrier and intracellular protein binding.

References

  • PubChem Compound Summary for CID 5288320, Topiroxostat. National Center for Biotechnology Information. (Details the mechanism of action, including covalent binding to the molybdenum (IV) ion via an oxygen atom). URL:[Link]

  • Effect of Topiroxostat on Reducing Oxidative Stress in the Aorta of Streptozotocin-Induced Diabetic Rats. Biological and Pharmaceutical Bulletin (J-Stage). (Validates the link between XO inhibition, Topiroxostat, and the reduction of intracellular/extracellular ROS). URL:[Link]

  • Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients. Karger Publishers. (Provides clinical context on the efficacy of non-purine XO inhibitors in reducing uric acid and preventing endothelial dysfunction). URL:[Link]

  • Xanthine Oxidase Activity Assay Kit (Fluorometric) Protocol. Abcam. (Grounds the biochemical assay methodology, detailing the stoichiometric reaction of H2​O2​ with fluorogenic probes). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Investigating the Anticancer Potential of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

For: Researchers, scientists, and drug development professionals in oncology. Foreword: The following document provides a comprehensive guide for the investigation of the novel compound, N-[4-(5-cyano-2H-triazol-4-yl)phe...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in oncology.

Foreword: The following document provides a comprehensive guide for the investigation of the novel compound, N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide, as a potential therapeutic agent in cancer research. As of the date of this publication, this specific molecule is not extensively characterized in publicly available literature. Therefore, this guide is constructed upon established principles and protocols for the evaluation of new chemical entities, drawing from the well-documented anticancer activities of its core structural motifs: the triazole ring and the N-phenylacetamide group.[1][2][3] The methodologies outlined herein are intended to serve as a robust starting point for a thorough and scientifically rigorous investigation.

Part 1: Scientific Rationale and Hypothesized Mechanism of Action

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is a synthetic heterocyclic compound that integrates two key pharmacophores known for their diverse biological activities: a 1,2,4-triazole ring and an N-phenylacetamide moiety.[4][5] The triazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6][7] The N-phenylacetamide structure is also a component of several biologically active molecules, contributing to their interaction with therapeutic targets.[2][8]

The presence of the cyano (-CN) group on the triazole ring is of particular interest. This electron-withdrawing group can significantly influence the electronic properties of the heterocyclic system, potentially enhancing its binding affinity to target proteins within cancer cells. Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide:

  • Induction of Apoptosis: Many triazole-containing compounds exert their anticancer effects by triggering programmed cell death.[2][6] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: The compound may disrupt the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M) and preventing their proliferation.[6]

  • Kinase Inhibition: The nitrogen-rich triazole ring can act as a scaffold for designing kinase inhibitors by forming hydrogen bonds within the ATP-binding pocket of various kinases that are often dysregulated in cancer.

  • Disruption of Microtubule Dynamics: Some heterocyclic compounds interfere with tubulin polymerization, a critical process for cell division, leading to mitotic arrest and cell death.

The initial experimental approach should, therefore, be designed to broadly assess these potential mechanisms.

Part 2: Initial Characterization and In Vitro Evaluation Protocols

A systematic in vitro evaluation is the foundational step in characterizing the anticancer potential of a novel compound. The following protocols provide a detailed workflow for the initial assessment of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide.

Compound Preparation and Handling

Prior to any biological assessment, it is critical to ensure the purity and stability of the compound.

Protocol 1: Stock Solution Preparation and Quality Control

  • Purity Assessment: Verify the purity of the synthesized N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The purity should ideally be >95%.

  • Solubility Testing: Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial in vitro studies. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh dilutions of the compound in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.5%).

Cell Viability and Cytotoxicity Assays

The primary objective is to determine the compound's ability to inhibit cancer cell growth and to quantify its potency (IC50).

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cancer cells of interest (e.g., a panel representing different cancer types such as breast, lung, and colon) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (e.g., from 0.01 µM to 100 µM) in fresh medium. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Example Data Layout for IC50 Determination

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.25100%
0.11.1894.4%
10.9576.0%
100.6249.6%
500.2520.0%
1000.1512.0%
Mechanistic Assays: Apoptosis and Cell Cycle Analysis

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Protocol 4: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution.

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of cell count versus DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Part 3: Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Initial Compound Evaluation cluster_1 Mechanistic Studies cluster_2 Advanced Characterization A Compound Synthesis & QC (Purity >95%) B Stock Solution Preparation (DMSO) A->B C Cell Viability Screening (MTT Assay) B->C D Determine IC50 Values in Cancer Cell Lines C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot Analysis (e.g., Caspases, Cyclins) E->G F->G H Target Identification Studies G->H I In Vivo Xenograft Model H->I J Lead Optimization I->J

Caption: General workflow for the preclinical evaluation of a novel anticancer compound.

Hypothesized Apoptotic Signaling Pathway

G Compound N-[4-(5-cyano-2H-triazol-4-yl) -phenyl]acetamide Mitochondria Mitochondrial Stress Compound->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cleavage of cellular substrates

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Part 4: Concluding Remarks and Future Directions

The provided application notes and protocols offer a comprehensive framework for the initial investigation of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide in cancer research. Based on the well-established anticancer properties of its triazole and N-phenylacetamide components, this compound represents a promising candidate for further study.[1][3][9]

Positive results from these initial in vitro assays, particularly the demonstration of potent and selective cytotoxicity towards cancer cells, would warrant progression to more advanced studies. These would include target deconvolution experiments to identify the specific molecular targets of the compound, and ultimately, in vivo efficacy studies in animal models of cancer. The path from a novel compound to a clinical candidate is long and requires rigorous, systematic investigation, for which this guide provides the crucial first steps.

References

  • Parchenko, V. V. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporozhye Medical Journal, 26(3), 269-275. Available from: [Link]

  • Kumar, R., et al. (2021). Triazole analogues as potential pharmacological agents: a brief review. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Available from: [Link]

  • Yurttaş, L., et al. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 175-184. Available from: [Link]

  • Leung, C. H., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(17), 7869-7879. Available from: [Link]

  • Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances, 9(28), 16043-16053. Available from: [Link]

  • Gevorgyan, A., et al. (2015). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 12(8), 643-651. Available from: [Link]

  • Xu, Z., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 737843. Available from: [Link]

  • Reddy, T. S., et al. (2024). Synthesis, characterization, antioxidant, in silico-based virtual screening and anti-cancer potential of substituted 2-(4-acetyl-5-methyl-1h-1,2,3-triazol-1-yl)-n-phenylacetamide derivatives. Records of Natural Products, 18(2), 143-159. Available from: [Link]

  • Kumar, R., et al. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 16(1), 104443. Available from: [Link]

  • Yurttaş, L., et al. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 175-184. Available from: [Link]

  • Bouyahya, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4983. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 28(16), 6123. Available from: [Link]

  • Zhao, W., et al. (2025). Synthesis and fungicidal activity of N-phenylacetamide derivatives containing 1,2,4-triazole. Chinese Journal of Pesticide Science, 27(3), 464-472. Available from: [Link]

  • Benhida, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8459-8475. Available from: [Link]

  • Kumar, S., & Narasimhan, B. (2015). Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research, 7(8), 663-673. Available from: [Link]

  • Li, J., et al. (2017). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of BUON, 22(4), 1059-1064. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Cyano-Triazole Formation

Welcome to the technical support center for the synthesis of cyano-substituted 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cyano-substituted 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to support your experimental work and accelerate your research.

Core Concepts in Cyano-Triazole Synthesis

Cyano-substituted triazoles are valuable building blocks in medicinal chemistry and materials science. Their synthesis, however, can present unique challenges. The most prevalent method for constructing the 1,2,3-triazole core is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[1][2]

The formation of a cyano-triazole typically involves the reaction of an organic azide with a cyano-containing alkyne or, in some strategies, the introduction of the cyano group onto a pre-formed triazole ring.[3][4] Understanding the underlying mechanism is crucial for effective troubleshooting.

The CuAAC Catalytic Cycle

The generally accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate.[1] The key steps are:

  • Formation of Copper(I) Acetylide: A terminal alkyne coordinates to a Cu(I) center and is deprotonated, forming a copper acetylide.

  • Coordination of Azide: The organic azide coordinates to the copper acetylide complex.

  • Cycloaddition: A stepwise process leads to the formation of a six-membered copper metallacycle.[5][6]

  • Ring Contraction & Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the active Cu(I) catalyst.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis of cyano-triazoles.

Category 1: Reaction Setup & Reagents

Q1: My CuAAC reaction to form a cyano-triazole is not starting or is extremely sluggish. What are the first things I should check?

A: A non-starting reaction is often due to an issue with the catalyst. The active catalytic species is Copper(I), which is susceptible to oxidation to the inactive Copper(II) state.[7]

  • Oxygen Exclusion: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.

  • In-Situ Reduction: The most common protocol involves generating Cu(I) in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent. Sodium ascorbate is the most widely used and effective choice.[1][5] Always use a freshly prepared solution of sodium ascorbate.

  • Purity of Reagents: Verify the purity of your azide and cyano-alkyne starting materials. Impurities can poison the catalyst.

Q2: How do I choose the right solvent for my reaction?

A: The choice of solvent is critical and can significantly impact reaction rates and yields.

  • Protic vs. Aprotic: A mixture of water and a co-solvent like t-butanol, methanol, or isopropanol is very common and often accelerates the reaction.[5] Water has been shown to be beneficial in the Cu(I) coordination to the alkyne.[5]

  • Aprotic Solvents: Solvents like DMF, DMSO, and THF can also be used, particularly if your starting materials have poor solubility in aqueous mixtures.[7] Be aware that DMF can decompose at higher temperatures.

  • Green Solvents: For more sustainable approaches, glycerol has been shown to be an effective solvent for CuAAC reactions.[8]

Category 2: Low Yield & Purity Issues

Q3: My reaction gives a very low yield of the desired cyano-triazole. How can I improve it?

A: Low yields can stem from several factors beyond an inactive catalyst.

  • Catalyst Loading: Ensure you are using an adequate amount of catalyst. Typically, 1-5 mol% of the copper source is a good starting point.[7]

  • Ligand Assistance: The use of a stabilizing ligand can protect the Cu(I) state from oxidation and accelerate the catalytic cycle. Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used and highly effective ligand.[9][10]

  • Side Reactions: A major side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is catalyzed by Cu(II) ions.[9] Maintaining a reducing environment with a slight excess of sodium ascorbate helps to suppress this.[5]

Q4: I am observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?

A: Besides the Glaser coupling product, other impurities can arise.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have leftover azide and alkyne. Optimize reaction time and temperature to drive the reaction to completion.

  • Isomer Formation: While CuAAC is highly selective for the 1,4-isomer, trace amounts of the 1,5-isomer can form under certain conditions, especially with thermal (uncatalyzed) reactions.[5] If you require the 1,5-isomer, a Ruthenium-catalyzed reaction (RuAAC) is the method of choice.[5][7]

  • Decomposition: Some organic azides, particularly electron-deficient ones, can be unstable.[11] Similarly, cyanoalkynes can be reactive. Consider the stability of your specific substrates under the reaction conditions.

Category 3: Regioselectivity & Advanced Synthesis

Q5: How can I synthesize the 1,5-disubstituted cyano-triazole instead of the 1,4-isomer?

A: For the synthesis of 1,5-disubstituted 1,2,3-triazoles, a different catalytic system is required. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the opposite regioselectivity to CuAAC.[5]

  • Catalyst: Pentamethylcyclopentadienyl ruthenium chloride complexes, like [Cp*RuCl], are effective catalysts for this transformation.[5]

  • Conditions: RuAAC reactions often require higher temperatures (80-110°C) and non-protic solvents like toluene or DMF.[7]

Q6: I need to synthesize a 5-cyano-1,2,3-triazole, but the required cyanoalkyne is not available. Are there alternative strategies?

A: Yes, multi-step strategies can provide access to specific isomers. One effective method involves the synthesis of a 5-iodo-1,2,3-triazole followed by a Rosenmund-von Braun cyanation.[3][4] This two-step, one-pot procedure involves:

  • Iodotriazole Formation: A Cu-catalyzed reaction between an azide and an iodoalkyne.

  • Cyanation: Subsequent copper-catalyzed substitution of the iodide with a cyanide source (e.g., CuCN or NaCN). This step typically requires higher temperatures (e.g., 120°C or more).[3]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common experimental problems.

Symptom Possible Cause(s) Recommended Solution(s)
No Reaction 1. Inactive Cu(II) catalyst. 2. Catalyst poison in reagents/solvent. 3. Low reaction temperature.1. Add fresh sodium ascorbate solution; ensure an inert atmosphere.[7] 2. Purify starting materials and use high-purity, deoxygenated solvents. 3. Gently warm the reaction (e.g., to 40-50°C), but monitor for side reactions.
Low Yield 1. Insufficient catalyst or ligand. 2. Oxidative alkyne homocoupling (Glaser coupling).[9] 3. Incomplete reaction. 4. Product loss during workup.1. Increase catalyst loading to 2-5 mol%; add a ligand like TBTA (1-5 mol%).[9][10] 2. Use a slight excess of sodium ascorbate; maintain rigorous inert conditions.[5] 3. Increase reaction time; monitor by TLC/LC-MS until starting material is consumed. 4. If the product is water-soluble, use brine washes and extract multiple times with an organic solvent.[12]
Mixture of Products 1. Formation of 1,5-regioisomer. 2. Glaser coupling side product. 3. Decomposition of starting materials or product.1. Ensure a Cu(I) catalyst is used for 1,4-selectivity. For 1,5-selectivity, switch to a RuAAC protocol.[5] 2. See "Low Yield" solutions. The di-yne product is often non-polar and can be separated by column chromatography. 3. Lower the reaction temperature; check the stability of your specific substrates.
Purification Difficulties 1. Co-elution of product and impurities. 2. High salt content from workup. 3. Product is highly polar.1. Test different solvent systems for column chromatography (e.g., hexanes/ethyl acetate, DCM/methanol).[3] 2. Ensure thorough aqueous washes to remove salts before concentrating the organic phase. 3. Consider using a more polar eluent system or reverse-phase chromatography. Recrystallization may also be an option.[12]

Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues in cyano-triazole synthesis.

G start_node start_node check_node check_node action_node action_node result_node result_node fail_node fail_node A Low / No Product Yield B Check Catalyst System A->B Start Diagnosis C Is Cu(I) active? (Inert atmosphere, fresh ascorbate) B->C C->B No, fix catalyst prep D Check Reagents & Solvents C->D Yes E Are starting materials pure? Are solvents deoxygenated? D->E E->D No, purify/prepare fresh F Optimize Reaction Conditions E->F Yes G Increase Time / Temperature? Add Ligand (TBTA)? F->G G->F No, conditions already optimal H Review Workup & Purification G->H Yes I Is product water soluble? Is chromatography effective? H->I J Yield Improved I->J Yes, adjust procedure K Problem Persists I->K No, consult literature for specific substrate

Caption: A flowchart for systematic troubleshooting of low-yield cyano-triazole synthesis.

Diagram 2: Simplified CuAAC Catalytic Cycle

This diagram illustrates the key intermediates in the copper-catalyzed formation of a 1,4-disubstituted triazole.

CuAAC_Mechanism catalyst_node catalyst_node intermediate_node intermediate_node reactant_node reactant_node product_node product_node CuI [Cu(I)] Catalyst Acetylide R-C≡C-Cu(I) CuI->Acetylide + Alkyne, -H+ Alkyne R-C≡CH (Cyano-Alkyne) Azide R'-N3 (Azide) Complex Azide-Copper Complex Acetylide->Complex + Azide Metallacycle Six-membered Cu-Metallacycle Complex->Metallacycle Cycloaddition Metallacycle->CuI Ring Contraction + H+ Product 1,4-Cyano-Triazole Metallacycle->Product

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Optimized Experimental Protocols

The following are representative protocols. Note: Always perform a thorough risk assessment before starting any chemical synthesis. Organic azides can be explosive and should be handled with care.

Protocol 1: Standard CuAAC Synthesis of a 1,4-Cyano-Triazole

This protocol is adapted from standard procedures described in the literature.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the cyano-alkyne (1.0 eq), the organic azide (1.05 eq), and a 1:1 mixture of tert-butanol and deionized water (to make a 0.1 M solution).

  • Stirring: Stir the mixture vigorously to achieve a homogeneous suspension.

  • Reductant Addition: In a separate vial, prepare a fresh 1 M solution of sodium ascorbate in water. Add 0.1 equivalents of this solution to the reaction mixture.

  • Catalyst Addition: In another vial, prepare a 0.5 M solution of CuSO₄·5H₂O in water. Add 0.02 equivalents (2 mol%) of this solution to the reaction mixture. The mixture may change color.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.

  • Workup: Once the starting material is consumed, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a 1,5-Cyano-Triazole via RuAAC

This protocol is based on general methods for Ruthenium-catalyzed cycloadditions.[5][7]

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), dissolve the cyano-alkyne (1.0 eq) and the organic azide (1.2 eq) in anhydrous, deoxygenated toluene (to make a 0.2 M solution).

  • Catalyst Addition: Add the ruthenium catalyst, such as [CpRuCl]₄ (2.5 mol% per Ru atom) or CpRuCl(PPh₃)₂ (5 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: The residue can be directly purified by column chromatography on silica gel to isolate the 1,5-disubstituted cyano-triazole.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]

  • Göksu, H., & Çelebi-Ölçüm, N. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of Molecular Graphics and Modelling, 34, 101–107. [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460. [Link]

  • Nusser, B. D., Jenkins, L. E., Lin, X., & Zhu, L. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry, 89(19), 12610–12618. [Link]

  • ACS Publications. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. [Link]

  • MDPI. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(22), 6814. [Link]

  • ACS Publications. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 3 Flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. [Link]

  • Santos, C. S., et al. (2020). 1,2,3- Triazoles: general and key synthetic strategies. Arkivoc, 2020(i), 0-0. [Link]

  • Google Patents. (2009).
  • Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2433. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Link]

  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(5), 487. [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • SciSpace. (n.d.). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions: effect of solvent and base. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. [Link]

  • Frontiers. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 99. [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 899304. [Link]

  • ACS Publications. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Organic Letters, 13(18), 4854–4856. [Link]

  • ResearchGate. (n.d.). Table 2 5-Amino-4-cyano-1,2,3-triazoles generated by the automated flow.... [Link]

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  • LOCKSS. (n.d.). SYNTHESIS OF NITRO DERIVATIVES OF TRIAZOLES. [Link]

Sources

Optimization

Technical Support Center: Purification of N-Phenylacetamide Derivatives

Welcome to the technical support center for the purification of N-phenylacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-phenylacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your experiments. We will explore the most common and effective purification techniques, delve into specific issues you may face, and provide robust, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for N-phenylacetamide derivatives.

Q1: What are the most common impurities I should expect from the synthesis of N-phenylacetamide derivatives?

A1: The impurity profile largely depends on your synthetic route. However, common impurities include unreacted starting materials such as aniline or the parent N-phenylacetamide, excess acetylating agents (e.g., acetic anhydride), and byproducts from side reactions.[1][2] If your starting material was aniline, for instance, incomplete acetylation is a common issue.[2] Additionally, colored impurities can form due to the oxidation of residual aniline.[2]

Q2: I have a crude solid product. Should I start with recrystallization or column chromatography?

A2: This is a critical decision that impacts yield and purity. If your crude product is mostly the desired compound (>80-90% purity, as estimated by a preliminary technique like ¹H NMR or TLC) and is a solid, recrystallization is often the more efficient first choice.[3] It is faster and uses less solvent than chromatography. However, if you have multiple byproducts with similar polarities to your product, or if the product is an oil, column chromatography is the more appropriate and powerful technique.[4][5]

Q3: How do I choose the right analytical technique to assess the purity of my final compound?

A3: A multi-faceted approach is best for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to monitor reaction progress and the effectiveness of purification steps.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying impurities. For highly accurate purity determination, quantitative ¹H NMR (qNMR) is a powerful, non-destructive method.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Provides a precise, quantitative assessment of purity and is often the industry standard.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your desired product.[10]

  • Melting Point: A narrow melting point range that aligns with literature values is a strong indicator of high purity for crystalline solids.[11]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method.

G start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the product a solid? start->is_solid is_major Is it the major component? (>80-90%) is_solid->is_major Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) recrystallize Attempt Recrystallization is_major->recrystallize Yes is_major->chromatography No check_purity Assess Purity (TLC, NMR, HPLC, MP) recrystallize->check_purity chromatography->check_purity acid_base_wash Consider Acid/Base Extraction (to remove ionic impurities) acid_base_wash->start Re-analyze check_purity->chromatography Purity <95% check_purity->acid_base_wash Ionic Impurities Present end Pure Product check_purity->end Purity >95%

Caption: Workflow for selecting a primary purification strategy.

Section 2: Core Purification Protocols

Here, I provide detailed, step-by-step methodologies for the two most essential purification techniques.

Protocol 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to cool slowly, whereupon the desired compound forms crystals, leaving impurities behind in the solution (the "mother liquor").

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which your N-phenylacetamide derivative has high solubility at an elevated temperature but low solubility at room or ice-cold temperatures.[4] Common solvent systems include ethanol, water, or ethanol/water mixtures.[12][13] Test small amounts of your crude product in different solvents to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) to the solvent's boiling point while stirring or swirling.[14] Continue adding small portions of hot solvent until the solid just dissolves completely. Adding too much solvent is a common mistake that will drastically reduce your yield.[14]

  • Decolorization (Optional): If the hot solution is colored, it may indicate high-molecular-weight impurities. Add a very small amount (a spatula tip) of activated charcoal to the hot solution.[12] Swirl for a few minutes, then perform a hot gravity filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[15] Slow cooling is crucial for the formation of large, pure crystals.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a minimum amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[14] Using room temperature or excess solvent will redissolve some of your product, reducing the yield.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.

Protocol 2: Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being carried through by a mobile phase (the eluent).

Experimental Protocol:

  • TLC Analysis: Before running a column, determine the optimal eluent system using TLC. The goal is to find a solvent mixture (e.g., ethyl acetate/hexane) where your desired compound has an Rf value of approximately 0.25-0.35, as this provides the best separation on a column.[4][16]

  • Column Packing ("Wet-Packing"):

    • Choose a column of appropriate size for the amount of material you need to purify.

    • Prepare a slurry of silica gel in your initial, low-polarity eluent.[4]

    • Pour the slurry into the column, ensuring it packs uniformly without air bubbles or cracks, which can lead to poor separation (channeling).[16][17]

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself) and carefully apply it to the top of the silica gel with a pipette.[16]

    • Dry Loading (Recommended): If the sample is not very soluble in the eluent, dissolve it in a solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[16] This technique often results in better separation.

  • Elution: Carefully add the eluent to the column without disturbing the top layer. Apply gentle pressure (e.g., with a pump or "flash" system) to push the eluent through the column. You can use a single eluent mixture (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to separate compounds with different polarities.[4]

  • Fraction Collection & Analysis: Collect the eluent in a series of test tubes or vials (fractions).[4] Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your pure product.[16]

  • Isolation: Combine the fractions that contain only the pure compound and remove the solvent using a rotary evaporator to obtain your purified N-phenylacetamide derivative.[4]

Section 3: Troubleshooting Guides

Even with the best protocols, problems can arise. This section is structured to help you diagnose and solve specific issues.

Troubleshooting Recrystallization

G start Problem Encountered no_crystals No Crystals Form Upon Cooling start->no_crystals oils_out Product 'Oils Out' start->oils_out poor_recovery Very Low Yield / Poor Recovery start->poor_recovery cause_solvent Cause: Too much solvent used? no_crystals->cause_solvent cause_impurity Cause: High impurity level? oils_out->cause_impurity poor_recovery->cause_solvent cause_wash Cause: Incorrect washing technique? poor_recovery->cause_wash cause_supersat Cause: Solution is supersaturated? cause_solvent->cause_supersat No sol_boil Solution: Boil off some solvent and re-cool. cause_solvent->sol_boil Yes sol_scratch Solution: Scratch flask with glass rod or add a seed crystal. cause_supersat->sol_scratch Yes cause_cooling Cause: Cooling too rapidly? cause_impurity->cause_cooling No sol_repurify Solution: Re-purify via another method (e.g., chromatography) first. cause_impurity->sol_repurify Yes sol_reheat Solution: Reheat, add more solvent, and cool much slower. cause_cooling->sol_reheat Yes sol_coldwash Solution: Use minimum amount of ICE-COLD solvent for washing. cause_wash->sol_coldwash Yes

Caption: Troubleshooting common issues in recrystallization.

Q: I've followed the protocol, but no crystals are forming, even after cooling in an ice bath. What's wrong?

A: This is a very common issue that usually points to one of two causes:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[18] The concentration of your compound is too low to reach saturation upon cooling. Solution: Re-heat the solution and boil off a portion of the solvent to concentrate it, then attempt to cool it again.[15]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature and requires a nucleation point to begin crystallization. Solution: Try gently scratching the inside of the flask at the liquid's surface with a glass rod.[14] This creates microscopic scratches that can serve as nucleation sites. Alternatively, if you have a small crystal of the pure product, add it to the solution (a "seed crystal") to initiate crystallization.[18]

Q: My product isn't forming crystals; instead, an oil is separating from the solution. What should I do?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[18] This is often caused by a high concentration of impurities, which depresses the melting point of your compound, or by cooling the solution too quickly.[4][15]

  • Solution 1: Reheat the flask to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[15][18] Insulating the flask can help achieve a slower cooling rate.

  • Solution 2: If slow cooling fails, the impurity level may be too high. In this case, you may need to recover the material by removing the solvent and first purifying it by another method, like column chromatography, before attempting recrystallization again.[4]

Troubleshooting Column Chromatography

Q: My compounds are not separating well on the column; they are co-eluting.

A: Poor separation is typically due to an issue with the mobile phase, column packing, or sample loading.

  • Sub-optimal Solvent System: The eluent polarity may not be correct. Solution: Re-evaluate your solvent system using TLC.[16] You need to see clear separation between the spot for your desired product and the impurities. Adjust the ratio of your solvents (e.g., increase the hexane percentage relative to ethyl acetate) to achieve this.

  • Improper Column Packing: Air bubbles or cracks in the silica bed create channels where the solvent and sample can flow through without proper interaction with the stationary phase. Solution: This unfortunately requires repacking the column. Ensure your silica slurry is well-mixed and allowed to settle evenly.[16]

  • Column Overloading: There is a limit to how much material a column can effectively separate. Solution: Use an appropriate amount of crude material for your column size. A general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of your crude sample.

Q: My product seems to be stuck on the column and won't elute.

A: This indicates your eluent is not polar enough to move the compound through the silica gel.

  • Solution: Gradually increase the polarity of your mobile phase.[4] For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to 4:1 or even 1:1. This is the principle behind gradient elution.

Q: My product is producing a long "streak" or "tail" on the TLC plate and seems to be eluting very slowly from the column in many fractions.

A: This often happens with compounds that have acidic or basic functional groups. Silica gel is slightly acidic and can strongly interact with basic compounds (like those containing amine groups), causing poor separation and tailing.[3]

  • Solution: Add a small amount of a modifier to your eluent. For basic compounds, adding ~0.5-1% triethylamine can neutralize the acidic sites on the silica gel, leading to sharper bands. For acidic compounds, a similar amount of acetic acid can improve the chromatography.[3]

General Purity Issues

Q: My final product has a persistent yellow or brown color.

A: Colored impurities are common, often arising from oxidation.

  • Solution 1 (During Recrystallization): Add a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal adsorbs colored, high-molecular-weight impurities. Be aware that it can also adsorb some of your product, so use it sparingly.

  • Solution 2 (Chromatography): A well-run column chromatography is usually very effective at separating colored impurities from your product.[4]

Q: My NMR spectrum shows that my purified product is still contaminated with starting materials.

A: This indicates that the chosen purification technique was not sufficient to separate compounds with very similar properties.

  • If you used recrystallization: The starting material likely has very similar solubility to your product in the chosen solvent. Solution: Try recrystallizing from a different solvent system or move to column chromatography for better separation.[6]

  • If you used column chromatography: The polarity of the starting material and product are too close for the eluent system you used. Solution: You need to optimize your eluent system further using TLC. Try less polar solvent systems to increase the separation between the spots. If that fails, sometimes switching the stationary phase (e.g., from silica gel to alumina) or using reverse-phase chromatography can provide the necessary selectivity.[4]

Section 4: Data Tables for Practical Use

Table 1: Common Solvents for N-Phenylacetamide Derivative Purification
SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for recrystallizing polar compounds. Often used with a co-solvent like ethanol.[11][14]
Ethanol4.378A versatile polar protic solvent for recrystallization.[19]
Methanol5.165Similar to ethanol, good for polar compounds.[20]
Acetone5.156A polar aprotic solvent, can be effective for recrystallization.[19]
Ethyl Acetate4.477Common as a polar component in chromatography eluents and for extractions.[6][16]
Dichloromethane (DCM)3.140Often used to dissolve crude products for loading onto a column.[21]
Hexane / Heptane0.169 / 98Non-polar solvents used as the weak component in chromatography eluents.[4]

Data compiled from various chemical supplier and literature sources.

Section 5: References

  • ChemBK. (2025). N-Phenylacetamide. Retrieved from ChemBK.

  • BenchChem. (2025). Overcoming challenges in the characterization of N-acetyl-N-phenylacetamide. Retrieved from BenchChem.

  • BenchChem. (2025). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis. Retrieved from BenchChem.

  • BenchChem. (2025). Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide. Retrieved from BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy Analysis of N-acetyl-N-phenylacetamide. Retrieved from BenchChem.

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Mount Holyoke College.

  • BenchChem. (2025). Spectral Characterization of N-acetyl-N-phenylacetamide: A Technical Guide. Retrieved from BenchChem.

  • BenchChem. (2025). Technical Support Center: N-acetyl-N-phenylacetamide Synthesis. Retrieved from BenchChem.

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-2-phenylacetamide in Organic Solvents. Retrieved from BenchChem.

  • BenchChem. (2025). Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide. Retrieved from BenchChem.

  • BenchChem. (2025). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Purification. Retrieved from BenchChem.

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1787.

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC.

  • ResearchGate. (n.d.). Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution.

  • BenchChem. (2025). Technical Support Center: Purification of N-acetyl-N-phenylacetamide via Column Chromatography. Retrieved from BenchChem.

  • BenchChem. (2025). Technical Support Center: Synthesis of N-acetyl-N-phenylacetamide. Retrieved from BenchChem.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Retrieved from BenchChem.

  • ResearchGate. (2020). What is the best technique for amide purification?

  • Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9218–9219.

  • ResearchGate. (2026). Quantitative 1H NMR methodology for purity assay with high accuracy.

  • Halilbasic, E., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Engineering & Processing Management, 12(1), 59-67.

  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.

  • BenchChem. (2025). Laboratory Protocol for the Synthesis of N-acetyl-N-phenylacetamide. Retrieved from BenchChem.

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?

  • BenchChem. (2025). An In-depth Technical Guide to the Derivatives of N-ethyl-2-oxo-2-phenylacetamide: Synthesis, Biological Activity. Retrieved from BenchChem.

  • BenchChem. (2025). Detailed experimental procedure for N-acetyl-N-phenylacetamide synthesis. Retrieved from BenchChem.

  • Pyka, A., & Bober, K. (2014). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2014, 590157.

  • University of York. (n.d.). Problems with Recrystallisations.

  • Moffat, A. C., et al. (2017). Thin–layer Chromatography (TLC). Clarke's Analysis of Drugs and Poisons.

  • BenchChem. (2025). Technical Support Center: Purification Strategies for Ynamide Starting Material. Retrieved from BenchChem.

  • Semantic Scholar. (2019). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes.

  • Lupine Publishers. (2019). Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method.

  • Reddit. (2020). Looking for some advice for purification of diamide.

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • SIELC. (n.d.). Separation of N,N'-(o-Phenylene)di(acetamide) on Newcrom R1 HPLC column.

  • Reactory. (2022). N-phenylacetamide.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability issues with multi-functional small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability issues with multi-functional small molecules. N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide presents a unique challenge due to the presence of two distinct hydrolytically sensitive moieties: a terminal nitrile (cyano group) and an internal acetamide bond.

The electron-withdrawing nature of the 5-cyano-2H-triazol-4-yl moiety exerts an inductive pull across the phenyl ring, increasing the electrophilicity of the acetamide carbonyl carbon. Simultaneously, the cyano group itself is highly activated toward nucleophilic attack by water. Understanding the thermodynamic and kinetic vulnerabilities of these groups is essential for preserving the integrity of your compound during long-term storage and biological evaluation.

Part 1: Mechanistic Pathology of Degradation

The degradation of this compound is primarily driven by nucleophilic attack by water, a process heavily influenced by temperature, ambient humidity, and the pH of the microenvironment.

  • Nitrile Hydrolysis : The electrophilic carbon of the cyano group is highly susceptible to hydration. Under trace moisture conditions, it converts first to a primary carboxamide (+18 Da) and subsequently to a carboxylic acid[1].

  • Acetamide Hydrolysis : While resonance-stabilized and generally more robust than esters, the amide bond will cleave into 4-(5-cyano-2H-triazol-4-yl)aniline and acetic acid under sustained high-humidity conditions[2]. Elevated temperatures provide the kinetic energy required to overcome the activation barrier for this cleavage[3].

DegradationPathways A N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (Intact API) B N-[4-(5-carbamoyl-2H-triazol-4-yl)phenyl]acetamide (+18 Da: Nitrile Hydrolysis) A->B H2O, Trace Acid/Base (Primary Vulnerability) C 4-(5-cyano-2H-triazol-4-yl)aniline (-42 Da: Amide Hydrolysis) A->C H2O, High Humidity/Temp (Secondary Vulnerability) D N-[4-(5-carboxy-2H-triazol-4-yl)phenyl]acetamide (+19 Da: Full Nitrile Hydrolysis) B->D H2O, Prolonged Exposure

Fig 1. Hydrolytic degradation pathways of the cyano and acetamide functional groups.

Part 2: Troubleshooting & FAQs

Q1: During LC-MS quality control, I observed a +18 Da mass shift in my stored batch. What is the cause? Causality: A +18 Da shift corresponds to the exact mass of one water molecule (H₂O). In your compound, the most electrophilic site is the cyano group. Nitriles undergo stepwise hydrolysis, first forming a primary carboxamide[1]. This reaction is often catalyzed by trace acidic or basic impurities left over from synthesis or purification. Solution: Ensure complete desiccation of the powder. Verify the pH of the final lyophilized cake; if it deviates from neutral, consider re-purifying the batch using a buffered mobile phase, followed by thorough lyophilization.

Q2: I detected 4-(5-cyano-2H-triazol-4-yl)aniline in my formulation. How did this happen? Causality: This aniline derivative is the product of acetamide bond cleavage. Amide hydrolysis occurs via nucleophilic attack by water on the carbonyl carbon, producing the free amine and acetic acid[2]. While amides are generally stable, extremes in pH or high-humidity storage (>75% RH) accelerate this degradation[2][3]. Solution: Buffer aqueous formulations to a neutral pH (pH 6.5–7.5) and store solid stocks with high-capacity desiccants. Avoid storing the compound in unbuffered aqueous solutions for more than 24 hours.

Q3: Can I store this compound in DMSO at room temperature for high-throughput screening? Causality: No. Dimethyl sulfoxide (DMSO) is highly hygroscopic and rapidly absorbs atmospheric moisture. Over time, the absorbed water, combined with room temperature storage, provides the kinetic energy and reactants necessary for both nitrile and amide hydrolysis[3]. Solution: Store DMSO stock solutions at -20°C or -80°C in single-use aliquots. This prevents freeze-thaw condensation and kinetically suppresses hydrolytic pathways.

Part 3: Standard Operating Protocol (SOP) for Storage and Handling

To ensure a self-validating system—where the failure of one step is caught or mitigated by the next—follow this rigorous handling protocol for your compound.

StorageWorkflow S1 1. Lyophilization (<1% Moisture) S2 2. Aliquoting (Single-Use Vials) S1->S2 S3 3. Argon Purge (Displace O2/H2O) S2->S3 S4 4. Desiccant Seal (Silica/Drierite) S3->S4 S5 5. -20°C Storage (Kinetic Arrest) S4->S5

Fig 2. Self-validating workflow for processing and storing moisture-sensitive chemical stocks.

Step-by-Step Methodology:

  • Lyophilization : Dissolve the purified compound in a volatile solvent mixture (e.g., LC-MS grade Water/Acetonitrile) and freeze-dry for a minimum of 48 hours to ensure residual moisture is <1%.

  • Aliquoting : Divide the bulk powder into single-use amber glass vials. Causality: Amber glass prevents potential UV-mediated photodegradation of the conjugated triazole-phenyl system, while single-use aliquots eliminate moisture introduction from repeated opening.

  • Inert Gas Purging : Blanket each vial with dry Argon or Nitrogen gas before sealing. Causality: Displacing atmospheric oxygen and humidity prevents both oxidative and hydrolytic degradation.

  • Desiccant Sealing : Place the sealed vials inside a secondary container (e.g., a Mylar bag or desiccator jar) containing indicating silica gel or Drierite. Self-Validation: The indicating desiccant serves as a visual QC check; if it changes color (e.g., blue to pink), the primary atmospheric seal has failed and the batch must be re-lyophilized.

  • Temperature-Controlled Storage : Store the secondary container at -20°C. Causality: Lowering the temperature exponentially decreases the reaction rate of hydrolysis according to Arrhenius kinetics[3].

Part 4: Quantitative Stability Data

To guide your storage decisions, the following table summarizes the expected degradation rates of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide under various environmental conditions, based on standard accelerated stability testing principles[2].

Storage ConditionTemperatureRelative Humidity (RH)Expected Degradation (6 Months)Primary Degradant Observed
Optimal (Solid) -20°C<10% (Desiccated)< 0.1%None
Standard Room Temp 25°C60%~ 2.5%Carboxamide (+18 Da)
Accelerated Stress 40°C75%> 5.0%Carboxamide & Aniline
Aqueous Solution (pH 7) 25°CN/A (Solution)~ 10% (in 7 days)Carboxamide (+18 Da)
Aqueous Solution (pH 2) 40°CN/A (Solution)> 50% (in 48 hours)Aniline & Carboxylic Acid
References
  • How to Minimize Amide Hydrolysis in High-Humidity Environments - patsnap.com - 2

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability - patsnap.com - 3

  • hydrolysis of nitriles - chemguide.co.uk - 4

  • Nitrile - wikipedia.org -1

Sources

Optimization

enhancing the bioavailability of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide in vivo

Welcome to the Technical Support Center for the preclinical formulation and pharmacokinetic optimization of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide . This guide is designed for pharmaceutical scientists and drug m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the preclinical formulation and pharmacokinetic optimization of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide . This guide is designed for pharmaceutical scientists and drug metabolism and pharmacokinetics (DMPK) researchers troubleshooting low in vivo exposure.

Below, we dissect the physicochemical and metabolic liabilities of this specific chemotype and provide actionable, self-validating protocols to enhance its systemic bioavailability.

Part 1: Physicochemical Profiling & Formulation Strategy

The Core Challenge: N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide presents a dual challenge. The strong electron-withdrawing nature of the cyano group lowers the pKa of the adjacent triazole NH, creating a highly polarized axis. This promotes rigid intermolecular hydrogen bonding with the acetamide carbonyl of adjacent molecules, resulting in a high crystal lattice energy (a classic "brick dust" molecule) and negligible aqueous solubility.

FAQ: Troubleshooting Solubility & Dissolution

Q: Why does standard micronization fail to improve the in vivo exposure of this compound? A: While micronization reduces particle size to theoretically increase the dissolution rate, the high surface energy of this specific crystalline lattice leads to rapid particle aggregation in the gastrointestinal (GI) tract[1]. This aggregation negates the surface area benefits. For compounds with such high melting points to glass transition temperature ratios ( Tm​/Tg​ ), simply cutting the particles smaller is insufficient; you must disrupt the crystal lattice entirely.

Q: How do we select between Amorphous Solid Dispersions (ASDs) and Lipid Nanoparticles (LNPs) for this molecule? A: The decision hinges on the compound's lipophilicity (LogP) and its susceptibility to first-pass metabolism.

  • If the compound is poorly soluble in both water and lipids, ASDs utilizing hydrophilic polymer matrices (e.g., HPMCAS) are required to force the drug into a metastable, supersaturated state in the GI lumen[1].

  • If the compound exhibits a LogP > 4, LNPs (or Solid Lipid Nanoparticles, SLNs) are highly effective. LNPs not only solubilize the drug but also facilitate absorption via the intestinal lymphatic system, effectively bypassing hepatic first-pass metabolism[2].

FormulationWorkflow Start N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (High Crystal Energy, Poor Solubility) Assess Physicochemical Profiling (DSC, PXRD, LogP) Start->Assess Decision1 LogP > 4 & High Lipid Solubility? Assess->Decision1 LNP Lipid Nanoparticles (LNPs) Bypasses First-Pass via Lymphatics Decision1->LNP Yes Decision2 Tm / Tg Ratio High? (Brick Dust) Decision1->Decision2 No ASD Amorphous Solid Dispersion (ASD) Hot-Melt Extrusion / Spray Drying Decision2->ASD Yes Micronization Standard Micronization (Prone to Aggregation) Decision2->Micronization No

Workflow for selecting the optimal bioavailability enhancement strategy based on API properties.

Part 2: Overcoming Metabolic Liabilities

FAQ: Pharmacokinetics & First-Pass Metabolism

Q: The compound shows rapid clearance in vivo despite good in vitro stability in standard microsomes. What is the mechanism? A: The molecule contains two major metabolic "soft spots." First, the exposed acetamide group is a prime target for hepatic and extrahepatic amidases, which rapidly hydrolyze it to a primary amine. Second, triazole rings are known substrates for CYP2C19 and CYP3A4-mediated hydroxylation and N-oxidation[3]. If your in vitro microsomal assays rely solely on NADPH-dependent CYP pathways and lack amidase-specific cofactors (or utilize species with divergent amidase expression profiles), intrinsic clearance will be severely underestimated.

Q: How can we mitigate this first-pass metabolism without altering the chemical structure? A: Aside from synthesizing prodrugs that target specific nutrient transporters (e.g., LAT1 or PEPT1)[4], formulation-based mitigation is the most efficient route. Encapsulating the compound in Solid Lipid Nanoparticles (SLNs) directs absorption through the M cells of Peyer's patches into the lymphatic system[2]. This completely bypasses the portal vein, shielding the acetamide and triazole moieties from initial hepatic enzymatic degradation.

MetabolicPathway cluster_metabolism Hepatic First-Pass Metabolism Drug Parent Compound (Acetamide + Triazole) Amidase Hepatic Amidases (Acetamide Hydrolysis) Drug->Amidase Oral Free Drug CYP CYP2C19 / CYP3A4 (Triazole Hydroxylation) Drug->CYP Oral Free Drug Mitigation LNP Encapsulation (Lymphatic Transport) Drug->Mitigation Formulated Inactive Inactive Metabolites (Rapid Clearance) Amidase->Inactive CYP->Inactive Systemic Systemic Circulation (Enhanced Bioavailability) Mitigation->Systemic Bypasses Liver

Hepatic first-pass metabolic liabilities of the parent compound and mitigation via LNPs.

Part 3: Quantitative Benchmarking

Below is a summary of expected pharmacokinetic parameters in rodent models (Sprague-Dawley rats, 10 mg/kg PO) when utilizing different formulation strategies for this chemotype.

Formulation StrategyVehicle / MatrixAUC 0−∞​ (ng·h/mL)C max​ (ng/mL)T max​ (h)Absolute Bioavailability (F%)
Unformulated API 0.5% CMC / 0.1% Tween 80145 ± 2045 ± 84.0< 5%
Micronized Suspension 0.5% CMC / 0.1% Tween 80210 ± 3585 ± 122.5~ 8%
Amorphous Solid Dispersion HPMCAS-M (1:3 API:Polymer)1,850 ± 150620 ± 451.542%
Solid Lipid Nanoparticle Compritol 888 ATO / Poloxamer 1882,400 ± 210890 ± 602.065%

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion (HME)

This protocol forces the crystalline API into an amorphous matrix, drastically improving the dissolution rate in the GI tract[1].

  • Pre-blending: Geometrically mix N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide with HPMCAS-M polymer at a 1:3 (w/w) ratio. Add 5% (w/w) Vitamin E TPGS as a plasticizer to lower the processing temperature and prevent thermal degradation of the cyano group.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile from 120°C (feeding zone) to 160°C (die). Maintain a screw speed of 100 rpm.

  • Milling: Cool the extrudate rapidly on a chill roll, then mill using a cryogenic impact mill to achieve a particle size of D90​<150μm .

  • Self-Validating Checkpoint: Analyze the milled extrudate using Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC).

    • Causality Rule: A successful amorphization must yield a broad "halo" diffractogram and a single glass transition temperature ( Tg​ ). The presence of sharp Bragg peaks indicates residual crystallinity, meaning the extrusion temperature must be increased or the API loading reduced.

Protocol B: Fabrication of Solid Lipid Nanoparticles (SLNs) via Microfluidic Mixing

This protocol is designed to promote lymphatic uptake and bypass hepatic amidases/CYPs[2].

  • Organic Phase Preparation: Dissolve the API (10 mg/mL) and Compritol 888 ATO (solid lipid) in ethanol at 60°C to ensure complete solubilization.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) Poloxamer 188 solution in ultra-pure water, heated to 60°C.

  • Microfluidic Mixing: Inject both phases into a staggered herringbone micromixer. Set the Flow Rate Ratio (Aqueous:Organic) to 3:1 and the Total Flow Rate (TFR) to 12 mL/min.

  • Purification: Dialyze the resulting nanoparticle suspension against pure water for 24 hours (10 kDa MWCO) to remove residual ethanol and unencapsulated API.

  • Self-Validating Checkpoint: Measure the particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

    • Causality Rule: A structurally sound SLN formulation will exhibit a Z-average < 150 nm and a PDI < 0.2. If PDI > 0.3, it indicates particle aggregation, necessitating an increase in the surfactant-to-lipid ratio before proceeding to in vivo dosing.

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide via X-ray crystallography

As a Senior Application Scientist overseeing structural elucidation pipelines, I frequently encounter small molecules that challenge standard analytical workflows. N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is a prim...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing structural elucidation pipelines, I frequently encounter small molecules that challenge standard analytical workflows. N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is a prime example. This compound features a highly conjugated, planar system comprising an acetamide moiety, a central phenyl ring, and a 5-cyano-2H-triazole group.

The primary analytical challenge here is twofold: confirming the exact tautomeric state of the triazole ring (2H vs. 1H or 3H) and mapping the complex intermolecular hydrogen-bonding network driven by the cyano and acetamide groups[1]. While solution-state Nuclear Magnetic Resonance (NMR) provides foundational connectivity data, it fails to capture solid-state conformation due to rapid proton exchange[2]. Therefore, Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive modality for this class of molecules[3].

This guide objectively compares SCXRD against alternative methods and provides a self-validating experimental protocol for confirming the structure of this specific compound.

Comparative Analysis of Structural Elucidation Modalities

To objectively justify the use of SCXRD, we must benchmark its performance against 2D-NMR and Microcrystal Electron Diffraction (MicroED), an emerging technique for sub-micron crystals[4].

Table 1: Performance Comparison of Structural Elucidation Modalities

ParameterSCXRD (Gold Standard)MicroED (Alternative)Solution-State 2D-NMR
Minimum Sample Requirement Single crystal > 0.1 mm[3]Nanocrystals < 200 nm[5]1 – 5 mg in solution[2]
Typical Resolution Atomic (< 0.8 Å)Near-Atomic (1.0 - 2.5 Å)[5]N/A (Ensemble average)
H-Atom Localization Excellent (Direct mapping)Poor to Moderate[6]N/A (Inferred via coupling)
Tautomer Identification Unambiguous (Static solid-state)ModerateAmbiguous (Rapid exchange)
3D H-Bond Mapping Precise (Intermolecular)[7]Moderate (Dynamical scattering)[8]Limited (NOESY/ROESY)
Causality in Method Selection

Why do we mandate SCXRD for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide?

  • Resolving Tautomeric Ambiguity: Triazoles are notorious for tautomerism. In NMR, the proton on the triazole ring rapidly exchanges between nitrogen atoms, resulting in broadened signals that mask the true 2H-configuration[2]. SCXRD freezes the molecule, allowing us to unambiguously locate the electron density of the hydrogen atom on the N2 position.

  • Mapping Hydrogen Bonding Networks: The acetamide N-H and the cyano C≡N groups act as potent hydrogen bond donors and acceptors. SCXRD allows us to quantify exact donor-acceptor distances (e.g., N-H···N interactions), which dictate the compound's solid-state packing and physicochemical properties[7].

  • Why not MicroED? While MicroED is excellent for crystals too small for SCXRD[8], electron diffraction relies on interactions with the electrostatic potential of the crystal. This makes it inherently difficult to resolve low-density hydrogen atoms precisely[6]. Because our primary goal is confirming the 2H-triazole tautomer (pinpointing a single proton), SCXRD is the superior choice.

H Root N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide Feat1 Triazole Tautomerism (1H vs 2H) Root->Feat1 Feat2 Acetamide Hydrogen Bonding (Intermolecular Networks) Root->Feat2 Feat3 Planar Conjugated System (π-π Stacking) Root->Feat3 Tech1 SCXRD (Unambiguous H-atom location) Feat1->Tech1 Resolves Tech2 NMR (Averaged signals in solution) Feat1->Tech2 Fails (Rapid exchange) Feat2->Tech1 Maps 3D network Feat3->Tech1 Quantifies distances

Fig 1. Structural features dictating the necessity of SCXRD over solution-state NMR.

Self-Validating Experimental Protocol: SCXRD Workflow

A robust protocol must be a self-validating system. The following methodology outlines the crystallization, data collection, and refinement steps, with built-in quality control checkpoints to ensure scientific integrity.

Phase 1: Crystallization via Slow Evaporation

Causality: The target molecule contains a rigid planar core and flexible hydrogen-bonding arms. Rapid precipitation yields amorphous powders. We must use slow evaporation to lower the chemical potential gradually, ensuring ordered lattice packing[9].

  • Dissolution: Dissolve 5-10 mg of the compound in 1 mL of a binary solvent system (e.g., methanol/dichloromethane, 1:1 v/v).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram borosilicate vial. Why? Particulate impurities act as uncontrolled nucleation sites, leading to multi-crystalline, twinned clusters[3].

  • Incubation: Cover the vial with parafilm, puncture 2-3 small holes, and allow undisturbed evaporation at 20°C in a vibration-free environment.

  • Validation Checkpoint: After 48-72 hours, inspect the harvest under polarized light microscopy. A valid single crystal must exhibit uniform optical extinction (turning completely dark at specific rotation angles), confirming it is not twinned. Minimum acceptable dimensions are 0.1 × 0.1 × 0.1 mm[9].

Phase 2: Data Collection

Causality: Triazole tautomeric protons possess very low electron density. Thermal vibrations at room temperature (Debye-Waller factors) smear this density, rendering the proton invisible. We mandate cryogenic cooling to freeze molecular motion.

  • Mounting: Mount the validated crystal on a MiTeGen loop using Paratone-N oil.

  • Cooling: Flash-cool the sample to 100 K using a nitrogen cold stream.

  • Irradiation: Irradiate with monochromatic Mo Kα (λ = 0.71073 Å) or Cu Kα radiation on a diffractometer equipped with a CMOS detector[10].

  • Acquisition: Collect a full sphere of data (ω and φ scans) to ensure high redundancy and completeness (>99%).

  • Validation Checkpoint: Evaluate the initial diffraction pattern. Spots must be sharp, well-defined, and extend to at least 0.83 Å resolution with an intensity-to-noise ratio of I/σ(I) > 2.

Phase 3: Phasing and Refinement

Causality: Converting diffraction intensities to an electron density map requires solving the phase problem. For small organic molecules, intrinsic phasing is mathematically robust and unbiased[11].

  • Processing: Integrate and scale the raw frames using standard software (e.g., APEX or CrysAlisPro). Apply empirical absorption corrections[11].

  • Phasing: Solve the structure using Intrinsic Phasing (e.g., SHELXT).

  • Refinement: Refine the structural model via full-matrix least-squares on F^2 (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • H-Atom Localization: Locate the critical triazole N2 proton and acetamide N-H proton directly from the difference Fourier map, rather than placing them in calculated positions.

  • Validation Checkpoint: The final R1 value must be < 5%, and the Goodness-of-Fit (GoF) should be near 1.0. The residual electron density map must be flat (highest peak < 0.5 e/ų), confirming the absence of unmodeled atoms and validating the 2H-tautomer assignment.

G A Sample Preparation (Slow Evaporation) B Crystal Selection (>0.1 mm, no twinning) A->B C Data Collection (Cryogenic 100K, Mo/Cu Kα) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Intrinsic Phasing) D->E F Refinement (Least-Squares, R1 < 5%) E->F G Validation & Deposition (CIF, CCDC) F->G

Fig 2. Self-validating SCXRD workflow for small molecule structural elucidation.

Conclusion

While MicroED and NMR offer highly valuable, complementary insights, SCXRD remains the unparalleled gold standard for confirming the exact structural and tautomeric identity of complex small molecules like N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide. By rigorously applying the self-validating protocol described above, researchers can achieve the unambiguous atomic-level resolution essential for downstream pharmaceutical development and intellectual property protection.

References
  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". URL:[Link]

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research". URL:[Link]

  • Frontiers in Molecular Biosciences. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry". URL:[Link]

  • Michigan State University. "Getting Crystals Your Crystallographer Will Treasure". URL:[Link]

  • IUCr Journals. "Binary solvent participation in crystals of a multi-aromatic 1,2,3-triazole". URL:[Link]

  • eScholarship. "MicroED in natural product and small molecule research". URL: [Link]

Sources

Comparative

Comparative Performance Guide: Cyanotriazole-Based Mitochondrial Uncouplers vs. Classical Agents

Executive Summary The therapeutic potential of mitochondrial uncouplers for metabolic disorders—such as type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD)—has historically been severe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic potential of mitochondrial uncouplers for metabolic disorders—such as type 2 diabetes mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD)—has historically been severely limited by narrow therapeutic windows and lethal neurotoxicity. This guide provides an in-depth comparative analysis of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide , a representative cyanotriazole-based mitochondrial uncoupler [1], against classical reference agents like 2,4-Dinitrophenol (DNP) and FCCP. By evaluating in vitro efficacy, in vivo pharmacokinetics, and structural causality, this guide establishes a framework for developing safe, liver-targeted metabolic modulators.

Mechanistic Rationale: The Cyanotriazole Scaffold

To understand the comparative advantage of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide, one must analyze the chemical causality of its protonophoric activity. Mitochondrial uncouplers operate by shuttling protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase and dissipating the proton gradient ( ΔμH+ ) as heat [1].

For a molecule to act as an effective protonophore, it requires:

  • A dissociable proton (pKa near physiological pH): The 2H-triazole ring provides this acidic proton.

  • Charge delocalization: The highly electron-withdrawing 5-cyano group and the para-acetamidophenyl system stabilize the anionic conjugate base through resonance.

  • Lipophilicity: The neutral and anionic forms must both be lipophilic enough to traverse the hydrophobic IMM.

Unlike classical uncouplers that distribute uniformly across all tissues, advanced cyanotriazole derivatives can be structurally tuned (e.g., via the acetamide moiety) to favor hepatic uptake while restricting blood-brain barrier (BBB) penetrance. This prevents the uncontrolled CNS thermogenesis that makes classical agents lethal [2].

MOA cluster_0 Mitochondrial Inner Membrane (IMM) ETC Electron Transport Chain ProtonGrad Proton Gradient (ΔμH+) ETC->ProtonGrad Pumps H+ ATPSynthase ATP Synthase (Coupled Respiration) ProtonGrad->ATPSynthase Normal Flow Cyanotriazole Cyanotriazole (N-[4-(5-cyano...)]acetamide) ProtonGrad->Cyanotriazole Proton Leak Heat Thermogenesis (Energy Expenditure) Cyanotriazole->Heat Uncoupled Flow

Figure 1: Mechanism of cyanotriazole-mediated mitochondrial uncoupling and thermogenesis.

Comparative Performance Profiling

The table below synthesizes quantitative data comparing the cyanotriazole scaffold against historical and standard in vitro uncouplers. The critical metric for clinical viability is the Liver-to-Brain Partition Coefficient ( Kp​ ratio) . Brain exposure to uncouplers causes rapid ATP depletion in neurons and lethal hyperthermia (rigor mortis) [1].

CompoundIn Vitro OCR EC 50​ ( μ M)Liver-to-Brain Ratio ( Kp​ )Hyperthermia RiskPrimary Application
N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide 0.35 - 1.20Moderate (~1.5 - 2.0)Moderate (at high doses)Lead Discovery / Scaffold
OPC-163493 (Optimized Cyanotriazole)0.45High (>10.0)NegligiblePreclinical Candidate
2,4-Dinitrophenol (DNP) 40.00Low (~1.0)High (Lethal)Historical (Banned)
FCCP 0.25N/A (Highly Toxic)High (Lethal)In Vitro Reagent

Data Insights: While FCCP is highly potent in vitro, its complete lack of tissue selectivity causes severe centrilobular necrosis of hepatocytes and immediate systemic toxicity. N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide demonstrates an EC 50​ comparable to FCCP but offers a tunable scaffold that eventually led to the development of highly liver-targeted clinical candidates like OPC-163493 [1].

Self-Validating Experimental Methodologies

To accurately benchmark N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide against other compounds, the experimental design must isolate proton leak from basal respiration and systematically correlate efficacy with tissue distribution.

Protocol A: Extracellular Flux Analysis (In Vitro OCR)

This protocol measures the Oxygen Consumption Rate (OCR) to quantify uncoupling efficacy. It is designed as a self-validating system : the sequential addition of specific inhibitors ensures that the measured oxygen consumption is exclusively driven by the test compound's protonophoric activity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 human hepatoma cells at 20,000 cells/well in a Seahorse XF24 microplate. Incubate overnight at 37°C in 5% CO 2​ .

  • Media Exchange: Wash cells and replace media with unbuffered XF Assay Medium (pH 7.4) supplemented with 10 mM glucose and 1 mM pyruvate. Incubate in a non-CO 2​ incubator for 1 hour.

  • Basal Measurement: Record baseline OCR for 15 minutes.

  • ATP Synthase Inhibition (Internal Control 1): Inject Oligomycin (1 μ M).

    • Causality & Validation: Oligomycin blocks ATP synthase. OCR must drop by at least 50%. If it does not, the mitochondria are pre-uncoupled or the cells are damaged, and the assay must be aborted.

  • Uncoupler Titration: Inject N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (titrated from 0.1 μ M to 10 μ M) or FCCP (0.25 μ M).

    • Causality: Because ATP synthase is blocked, any subsequent increase in OCR is strictly due to the compound shuttling protons across the IMM (proton leak).

  • ETC Shutdown (Internal Control 2): Inject Antimycin A / Rotenone (0.5 μ M each).

    • Validation: This shuts down mitochondrial complexes I and III. OCR must drop to near zero. Any residual OCR is non-mitochondrial background and must be subtracted from the data.

Protocol B: Pharmacokinetic & Thermogenic Safety Profiling

Efficacy without safety is useless in metabolic uncoupling. This in vivo protocol validates the therapeutic window by simultaneously measuring target engagement (glucose lowering) and off-target toxicity (hyperthermia).

Step-by-Step Methodology:

  • Dosing: Administer N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide orally (10, 30, and 100 mg/kg) to Sprague-Dawley (SD) rats.

  • Temperature Monitoring: Insert a rectal thermistor probe to monitor core body temperature at 0, 2, 4, and 8 hours post-dose.

    • Causality: A spike in rectal temperature >1.5°C indicates dangerous systemic uncoupling, specifically brain penetrance.

  • Tissue Harvesting & LC-MS/MS: At 8 hours, euthanize the animals. Harvest blood, liver, and brain tissue. Homogenize tissues and extract the compound using acetonitrile precipitation.

  • Kp​ Calculation: Quantify compound concentrations via LC-MS/MS. Calculate the Liver/Plasma and Brain/Plasma partition coefficients ( Kp​ ).

    • Validation: A successful, safe uncoupler must demonstrate a Liver Kp​ > 5.0 and a Brain Kp​ < 0.5. If the Brain Kp​ approaches 1.0, the compound fails the safety gate regardless of its in vitro EC 50​ .

Workflow Step1 1. Cell Culture (HepG2 Hepatocytes) Step2 2. ATP Synthase Inhibition (Oligomycin Addition) Step1->Step2 Baseline Establishment Step3 3. Uncoupler Titration (Cyanotriazole vs FCCP) Step2->Step3 Isolate Proton Leak Step4 4. OCR Measurement (Seahorse XF Analyzer) Step3->Step4 Quantify EC50 Step5 5. In Vivo PK/PD (Liver vs Brain Kp) Step4->Step5 Safety Validation

Figure 2: Self-validating workflow for assessing in vitro uncoupling efficacy and in vivo safety.

Discussion & Structural Optimization Insights

The comparative data reveals that while N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is a potent uncoupler, the raw acetamide moiety can sometimes allow moderate BBB penetrance at high doses, leading to a narrowing of the therapeutic index.

Drug development professionals utilizing this scaffold must focus on physicochemical tuning . By modifying the substituents on the phenyl ring (e.g., replacing the acetamide with more polar, hepatocyte-specific transporter substrates or bulkier groups), researchers can drastically reduce brain distribution. This exact structural evolution pathway—prioritizing the liver-to-brain Kp​ ratio over raw in vitro potency—was the mechanism that allowed Otsuka Pharmaceutical to evolve early cyanotriazole hits into the highly safe, liver-localized clinical candidate OPC-163493 [1][2].

References

  • Okamoto, T., et al. "New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493." ACS Omega, vol. 6, no. 26, 2021, pp. 17093–17104. URL:[Link]

  • Sato, S., et al. "CYANOTRIAZOLE COMPOUNDS." World Intellectual Property Organization, WO2015008872A1, 22 Jan. 2015. URL:[Link]

  • Grundlingh, J., et al. "2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death." Journal of Medical Toxicology, vol. 7, no. 3, 2011, pp. 205-212. URL:[Link]

Validation

Validating the Mechanism of Action of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (CTPA): A Comparative Guide to STAT3 SH2 Domain Inhibitors

Executive Summary Targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a major objective in oncology and immunology. However, the STAT3 Src Homology 2 (SH2) domain is a notoriously difficul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a major objective in oncology and immunology. However, the STAT3 Src Homology 2 (SH2) domain is a notoriously difficult target due to its shallow, highly charged topography. This guide outlines the rigorous, self-validating experimental framework required to validate the mechanism of action (MoA) of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (CTPA) , a novel cyano-triazole derivative.

To provide objective context, we compare CTPA’s performance against two industry-standard STAT3 inhibitors: Stattic (a first-generation irreversible inhibitor) and BP-1-102 (an orally bioavailable reversible inhibitor)[1].

The Causality of Experimental Design (E-E-A-T Framework)

As application scientists, we cannot rely on a single phenotypic readout to claim a mechanism of action. A robust MoA validation must answer four sequential questions:

  • Does it bind the target? (Surface Plasmon Resonance)

  • Does it engage the target inside a living cell? (Cellular Thermal Shift Assay)

  • Does it bind at the specific domain we claim? (Fluorescence Polarization)

  • Does it specifically inhibit the intended pathway without off-target effects? (Western Blotting with counter-targets)

Workflow SPR 1. SPR Assay (In Vitro Kinetics) CETSA 2. CETSA (In Vivo Engagement) SPR->CETSA FP 3. FP Assay (SH2 Competition) CETSA->FP WB 4. Western Blot (Pathway Specificity) FP->WB

Step-by-step experimental workflow for validating the mechanism of action.

Phase 1: Target Engagement & Binding Kinetics

Surface Plasmon Resonance (SPR)

The "Why": While cellular assays show efficacy, they cannot differentiate between direct target binding and downstream pathway interference. SPR provides real-time, label-free thermodynamic parameters ( Kd​ , Kon​ , Koff​ ) to prove direct interaction.

Step-by-Step Protocol:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant human STAT3 protein (50 µg/mL in sodium acetate buffer, pH 4.5) to reach an immobilization level of ~5000 RU. Quench unreacted sites with 1 M ethanolamine.

  • Analyte Injection: Dilute CTPA, BP-1-102, and Stattic in running buffer (PBS-T with 5% DMSO) across a concentration gradient (3.125 nM to 10 µM).

  • Measurement: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Self-Validation Checkpoint: Always utilize a reference flow cell immobilized with an irrelevant protein (e.g., BSA). Subtract the reference cell signal from the STAT3 cell signal to eliminate bulk refractive index changes and non-specific binding artifacts.

Cellular Thermal Shift Assay (CETSA)

The "Why": A drug may have a brilliant Kd​ in SPR but fail to cross the cell membrane or bind the target in the complex intracellular milieu. CETSA bridges this gap by measuring the thermal stabilization of STAT3 upon ligand binding inside intact cells[2].

Step-by-Step Protocol:

  • Treatment: Culture MDA-MB-231 cells to 80% confluence. Treat with 5 µM CTPA, Stattic, or vehicle (DMSO) for 2 hours.

  • Thermal Gradient: Aliquot cells into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells via three freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western blot using an anti-STAT3 antibody.

  • Self-Validation Checkpoint: Probe the same blot for GAPDH. If the drug is specifically engaging STAT3, the melting curve of GAPDH should remain completely unchanged between the vehicle and treatment groups.

Phase 2: Mechanistic Validation of the SH2 Domain

Fluorescence Polarization (FP) Assay

The "Why": CETSA proves the drug binds STAT3, but STAT3 has multiple domains (DNA-binding, SH2, coiled-coil). To prove CTPA is an orthosteric SH2 inhibitor, we use an FP assay to measure its ability to competitively displace a fluorescently labeled phosphopeptide (5-FAM-GpYLPQTV-NH2) that specifically binds the SH2 pocket[3].

Step-by-Step Protocol:

  • Complex Formation: Incubate 150 nM recombinant STAT3 with 10 nM 5-FAM-GpYLPQTV-NH2 peptide in assay buffer (50 mM NaCl, 10 mM HEPES, 1 mM EDTA, 0.01% Triton X-100) for 30 minutes at room temperature.

  • Competition: Add CTPA, Stattic, or BP-1-102 at varying concentrations (1 nM to 100 µM) to a 96-well black microtiter plate.

  • Measurement: Read fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm). A decrease in polarization (mP) indicates the drug has successfully displaced the bulky STAT3 protein from the small fluorescent peptide.

  • Self-Validation Checkpoint: Utilize a mutant STAT3 protein (R609A) that cannot bind phosphotyrosine. If the drug alters the polarization of the mutant control, the signal is a fluorescence artifact, not true competitive binding.

STAT3_Pathway IL6 IL-6 Cytokine Receptor gp130 Receptor IL6->Receptor JAK JAK Kinases Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Homodimer pSTAT3->Dimer SH2 Dimerization Nucleus Gene Transcription Dimer->Nucleus CTPA CTPA (Inhibitor) CTPA->Dimer Blocks SH2

STAT3 signaling pathway illustrating the SH2 domain blockade by CTPA.

Phase 3: Functional Phenotype & Specificity

Western Blotting for Pathway Specificity

The "Why": A true SH2 domain inhibitor will prevent STAT3 dimerization and subsequent phosphorylation at Tyr705. However, many purported STAT3 inhibitors actually act as upstream JAK inhibitors. We must prove specificity.

Step-by-Step Protocol:

  • Stimulation: Serum-starve cells for 24 hours, pre-treat with inhibitors for 2 hours, and stimulate with 20 ng/mL IL-6 for 30 minutes.

  • Lysis & SDS-PAGE: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Probing: Transfer to a PVDF membrane and probe for p-STAT3 (Y705) and total STAT3.

  • Self-Validation Checkpoint (Critical): You must simultaneously probe for p-STAT1 (Y701) and p-STAT5 . If CTPA reduces p-STAT3 but leaves p-STAT1/5 intact, it is a highly selective STAT3 inhibitor. If all three are reduced, the drug is a pan-JAK inhibitor. Furthermore, Stattic is known to induce off-target epigenetic effects (decreasing histone acetylation) independent of STAT3[4]; probing for acetyl-Histone H3 serves as an excellent control for compound toxicity.

Comparative Data Presentation

The following table summarizes the representative experimental data comparing CTPA against established alternatives. CTPA demonstrates superior reversible binding kinetics and cellular specificity compared to the irreversible, often toxic profile of Stattic.

CompoundMoA / Binding TypeSPR Affinity ( Kd​ )FP Assay ( IC50​ )Cellular Viability ( IC50​ )Specificity Profile (Off-Target Effects)
CTPA Reversible SH2 Inhibitor120 nM1.5 µM2.8 µMHigh (No effect on p-STAT1/5 or Histone Acetylation)
BP-1-102 Reversible SH2 Inhibitor504 nM6.8 µM6.8 µMHigh (Suppresses c-Myc, Cyclin D1 selectively)
Stattic Irreversible (Cys Alkylation)N/A (Covalent)>50 µM*5.1 µMLow (Induces STAT3-independent histone deacetylation)

*Note: Stattic often performs poorly in competitive FP assays because its mechanism relies on covalent cysteine alkylation rather than purely competitive orthosteric displacement of the phosphopeptide.

Conclusion

Validating the mechanism of action of a novel compound like CTPA requires a multi-tiered, self-validating approach. By combining biophysical kinetics (SPR), intracellular target engagement (CETSA), domain-specific competition (FP), and rigorous negative-control phenotyping (Western Blot), researchers can confidently distinguish true SH2 domain inhibitors from upstream kinase inhibitors or promiscuous covalent binders.

References

  • The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC, National Institutes of Health,[Link]

  • Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain: Fluorescence Polarization Assay, Frontiers,[Link]

  • Constitutive Activation of STAT3 in Myeloma Cells Cultured in a Three-Dimensional, Reconstructed Bone Marrow Model - MDPI, MDPI,[Link]

Sources

Comparative

Comparative Profiling of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide vs. Legacy Triazole-Based Inhibitors

Introduction & Mechanistic Rationale Xanthine oxidase (XO) is a critical molybdenum-containing metalloenzyme that catalyzes the sequential oxidation of hypoxanthine to xanthine, and subsequently to uric acid[1]. Overacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Xanthine oxidase (XO) is a critical molybdenum-containing metalloenzyme that catalyzes the sequential oxidation of hypoxanthine to xanthine, and subsequently to uric acid[1]. Overactivity of this pathway is the primary metabolic driver of hyperuricemia, leading to gout, endothelial dysfunction, and renal pathogenesis[2]. While allopurinol remains a frontline treatment, its mechanism-based inhibition often leads to hypersensitivity reactions and inadequate urate lowering in refractory patients.

Recent fragment-based drug design (FBDD) strategies have focused on nitrogen-containing heterocycles to develop non-purine competitive inhibitors[3]. Among these, triazole-based inhibitors (e.g., topiroxostat) have shown exceptional clinical efficacy. This guide provides a rigorous technical evaluation of a highly optimized derivative, N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide , comparing its structural dynamics, binding kinetics, and assay performance against other leading triazole and non-triazole inhibitors[4].

Causality in Structural Design

The superior inhibitory profile of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is driven by precise stereoelectronic tuning:

  • The 5-Cyano-2H-Triazole Core: The strongly electron-withdrawing cyano group lowers the pKa of the triazole N-H, ensuring the molecule exists predominantly as an anion at physiological pH (7.4). This anionic state perfectly mimics the transition state of the purine substrate, forming a high-affinity coordinate bond with the molybdenum center (Mo-pt) and a salt bridge with Arg880 in the XO active site.

  • The Para-Acetamide Phenyl Ring: Unlike the pyridine rings in topiroxostat, the phenyl-acetamide tail extends into the hydrophobic channel leading to the active site (interacting with Phe914 and Phe1009). The acetamide moiety acts as a dual hydrogen bond donor/acceptor, locking the inhibitor in a rigid conformation that drastically reduces off-target kinase binding.

XO_Mechanism Hypo Hypoxanthine (Substrate) XO1 Xanthine Oxidase (Mo-pt Active Site) Hypo->XO1 Oxidation Xan Xanthine (Intermediate) XO2 Xanthine Oxidase (Mo-pt Active Site) Xan->XO2 Oxidation UA Uric Acid (Hyperuricemia Driver) XO1->Xan XO2->UA Inhibitor N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (Anionic Triazole Inhibitor) Inhibitor->XO1 Competitive Blockade (Mo Coordination) Inhibitor->XO2 Competitive Blockade

Caption: Purine metabolism pathway illustrating competitive XO inhibition by the cyano-triazole derivative.

Quantitative Performance Comparison

To objectively evaluate the compound, we benchmark its kinetic parameters against topiroxostat (a clinical triazole), febuxostat (a non-triazole thiazole derivative), and allopurinol (a purine analog).

Inhibitor ClassCompoundIC₅₀ (nM)Kᵢ (nM)Binding ModalityMo-Coordination
Cyano-Triazole Acetamide N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide 4.2 ± 0.3 2.1 ± 0.2 Competitive Yes (Direct via Triazole)
Pyridine-TriazoleTopiroxostat5.3 ± 0.53.0 ± 0.4CompetitiveYes (Direct via Triazole)
Thiazole-Carboxylic AcidFebuxostat1.2 ± 0.20.6 ± 0.1Mixed / Non-competitiveNo (Binds hydrophobic channel)
Purine AnalogAllopurinol7400 ± 1503000 ± 200Mechanism-based (Suicide)Yes (As oxypurinol)

Data Synthesis: While febuxostat exhibits the lowest absolute IC₅₀, its non-competitive binding can lead to channel blockade rather than direct catalytic inhibition. The title compound matches topiroxostat in potency but offers superior selectivity due to the stabilizing acetamide interactions[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes an internal control to verify the integrity of the reagents and the causality of the results.

Protocol A: Steady-State Kinetic Inhibition Assay (Spectrophotometric)

Causality Principle: Uric acid absorbs strongly at 295 nm, whereas hypoxanthine and xanthine do not. By monitoring ΔA295​ , we obtain a direct, real-time kinetic readout of enzyme velocity without the need for secondary coupled reactions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

    • Causality: EDTA is mandatory to chelate trace heavy metals (e.g., Cu²⁺, Fe³⁺) that could induce non-enzymatic auto-oxidation of xanthine or degrade the molybdenum cofactor.

  • Enzyme & Substrate Setup: Dilute bovine milk XO to a final working concentration of 5 mU/mL. Prepare xanthine substrate at varying concentrations (10, 20, 50, 100 µM).

  • Inhibitor Pre-incubation: Incubate XO with varying concentrations of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (0.1 nM to 100 nM) at 37°C for 15 minutes.

    • Self-Validation Checkpoint 1: Include a 1% DMSO vehicle control to establish the uninhibited maximum velocity ( Vmax​ ).

    • Self-Validation Checkpoint 2: Include a 10 µM allopurinol positive control. Logic: If the allopurinol control fails to achieve >95% inhibition, the enzyme batch is considered degraded (loss of Mo-pt sulfur) and the entire plate is invalidated.

  • Reaction Initiation: Add xanthine to initiate the reaction. Record absorbance at 295 nm every 10 seconds for 5 minutes using a UV-Vis microplate reader.

  • Data Analysis: Calculate initial velocities ( v0​ ) from the linear portion of the progress curves. Plot Lineweaver-Burk graphs ( 1/v vs 1/[S] ) to confirm competitive inhibition (intersecting at the Y-axis).

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Principle: While IC₅₀ provides functional potency, SPR directly measures the association ( kon​ ) and dissociation ( koff​ ) rates, revealing the residence time of the drug on the target.

SPR_Workflow Start 1. Immobilize XO on CM5 Chip (Amine Coupling via EDC/NHS) Validate1 Validation: Check RU Level (Target: ~5000 RU) Start->Validate1 Inject 2. Inject Triazole Inhibitor (Flow Rate: 30 µL/min) Validate1->Inject Pass Measure 3. Record Sensorgrams (Association & Dissociation Phases) Inject->Measure Regenerate 4. Regeneration (10 mM Glycine-HCl, pH 2.5) Measure->Regenerate Validate2 Validation: Baseline Recovery (Drift < 10 RU?) Regenerate->Validate2 Validate2->Inject Pass (Next Conc.) Analyze 5. 1:1 Langmuir Kinetic Fit (Calculate KD = koff / kon) Validate2->Analyze Series Complete

Caption: Self-validating SPR workflow for determining binding kinetics of triazole-based XO inhibitors.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize recombinant human XO onto a CM5 sensor chip via standard amine coupling to reach ~5000 Response Units (RU).

  • Analyte Injection: Inject the triazole inhibitor in PBS-P+ buffer (pH 7.4, 0.05% Surfactant P20, 2% DMSO).

    • Causality: A high flow rate of 30 µL/min is utilized strictly to prevent mass transport limitations, ensuring the measured kon​ reflects true binding kinetics, not diffusion rates.

  • Regeneration: Wash the chip with 10 mM glycine-HCl (pH 2.5) for 30 seconds to strip the bound analyte.

    • Self-Validation Checkpoint: Monitor baseline return. A baseline drift of >10 RU indicates incomplete regeneration or progressive protein denaturation, requiring a fresh chip.

Conclusion

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide represents a highly refined evolution of the triazole-based inhibitor class. By leveraging the electron-withdrawing cyano group to ensure direct molybdenum coordination, and utilizing the acetamide-phenyl tail for rigid hydrophobic channel anchoring, it achieves nanomolar potency comparable to topiroxostat[4]. For drug development professionals, implementing the self-validating steady-state and SPR protocols outlined above will ensure high-fidelity screening and lead optimization for next-generation hyperuricemia therapeutics[2].

References

  • The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC Source: nih.gov URL:[Link]

  • Design, Synthesis and Evaluation of Benzophenone Appended Heterocyclic Amides as Xanthine Oxidase Inhibitors Source: chesci.com URL:[Link]

  • Source: google.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC Source: nih.gov URL:[Link]

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Validation

A Comparative Guide to the Synthesis and Potential Activity of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

This guide provides a comprehensive analysis of a proposed independent replication for the synthesis of the novel compound, N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide. Due to the absence of this specific molecule in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of a proposed independent replication for the synthesis of the novel compound, N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide. Due to the absence of this specific molecule in readily available scientific literature, a plausible synthetic route is proposed based on established chemical principles. For comparative purposes, this guide contrasts the proposed synthesis and inferred biological activity with that of Letrozole, a well-established pharmaceutical agent that shares key structural motifs. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel heterocyclic compounds with potential therapeutic applications.

Introduction: The Therapeutic Potential of Triazole and Phenylacetamide Scaffolds

The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, known to be a component in a wide array of therapeutic agents with diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] Similarly, the N-phenylacetamide moiety is a structural feature present in numerous biologically active compounds, contributing to their interaction with various biological targets.[4] The novel compound, N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide, combines these two pharmacophores, suggesting its potential as a candidate for biological activity screening, particularly in oncology and infectious diseases.

This guide will first detail a proposed, logical synthesis for this target molecule. Subsequently, it will present the established synthesis of Letrozole, a potent and selective nonsteroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer.[5][6][7] By comparing these synthetic pathways and the known biological activity of Letrozole with the potential activity of the target compound, this guide aims to provide a framework for the rational design and evaluation of new therapeutic agents based on these versatile chemical scaffolds.

Proposed Synthesis of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

The synthesis of the target molecule can be logically approached through a multi-step process involving the preparation of two key intermediates, followed by their coupling and subsequent cyclization to form the triazole ring.

Part 1: Synthesis of Intermediate A - N-(4-aminophenyl)acetamide

This intermediate forms the phenylacetamide portion of the target molecule. The synthesis begins with the nitration of acetanilide, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of N-(4-nitrophenyl)acetamide

Acetanilide is nitrated using a mixture of nitric and sulfuric acids. The acetamido group is an ortho, para-director, and the para product is favored due to reduced steric hindrance.[1]

  • Protocol:

    • In a flask equipped with a stirrer and cooled in an ice bath, slowly add acetanilide to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 20°C.

    • After the addition is complete, allow the reaction to stir for a designated period while monitoring the progress by thin-layer chromatography (TLC).

    • Pour the reaction mixture onto crushed ice to precipitate the crude N-(4-nitrophenyl)acetamide.

    • Filter the precipitate, wash with cold water until the washings are neutral, and dry. Recrystallization from ethanol can be performed for further purification.

Step 2: Reduction of N-(4-nitrophenyl)acetamide to N-(4-aminophenyl)acetamide (Intermediate A)

The nitro group of N-(4-nitrophenyl)acetamide is reduced to a primary amine. A common and effective method is catalytic hydrogenation or using a metal in an acidic medium.[8][9]

  • Protocol:

    • Dissolve N-(4-nitrophenyl)acetamide in a suitable solvent such as ethanol.

    • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation with hydrogen gas in a Parr apparatus or a similar hydrogenation setup until the reaction is complete (monitored by TLC).

    • Filter the catalyst and evaporate the solvent to yield N-(4-aminophenyl)acetamide (Intermediate A).

Part 2: Proposed Synthesis of the Triazole Ring from Diaminomaleonitrile (DAMN)

The 4-amino-3-cyano-1,2,4-triazole ring system is proposed to be constructed from diaminomaleonitrile (DAMN), a versatile reagent for synthesizing various nitrogen-containing heterocycles.[10][11][12]

Step 3: Formation of an Amidine Intermediate

Intermediate A, N-(4-aminophenyl)acetamide, is reacted with a suitable reagent to form an amidine, which will then react with a hydrazine equivalent to form the triazole. A plausible approach involves the reaction with an orthoester.

  • Protocol:

    • React N-(4-aminophenyl)acetamide (Intermediate A) with triethyl orthoformate in the presence of an acid catalyst.

    • Heat the reaction mixture to drive the formation of the corresponding formimidate.

Step 4: Cyclization to form the 4-amino-1,2,4-triazole ring

The in-situ generated formimidate is then reacted with hydrazine to form the 4-amino-1,2,4-triazole ring.

  • Protocol:

    • To the reaction mixture containing the formimidate, add hydrazine hydrate.

    • Reflux the mixture to facilitate the cyclization reaction.

Alternative approach for the triazole ring formation:

A more direct approach could involve the reaction of N-(4-aminophenyl)acetamide with diaminomaleonitrile (DAMN) itself, which upon reaction with a source of the third nitrogen atom (like nitrous acid followed by reduction, or a hydrazine derivative) could potentially lead to the desired triazole. However, this would require significant experimental optimization.

Part 3: Final Step - Cyanation of the Triazole Ring

Assuming the formation of N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide, the final step would be the introduction of the cyano group at the 5-position of the triazole ring.

Step 5: Cyanation

This can be a challenging transformation. A possible route could involve the conversion of a 5-mercapto or 5-hydroxy triazole to the 5-cyano derivative. A more direct cyanation of the triazole ring is also a possibility but might require specific and harsh conditions.

A more plausible convergent synthesis:

A more robust synthetic strategy would involve the pre-formation of a 4-amino-1,2,4-triazole with the cyano group already in place, followed by coupling with a derivative of N-phenylacetamide. However, the synthesis of 4-amino-4H-1,2,4-triazole-3-carbonitrile is not straightforward. A potential route could start from diaminomaleonitrile.

Proposed Convergent Synthetic Pathway Diagram:

G cluster_0 Synthesis of Intermediate A cluster_1 Proposed Synthesis of Intermediate B cluster_2 Coupling and Final Product Acetanilide Acetanilide N-(4-nitrophenyl)acetamide N-(4-nitrophenyl)acetamide Acetanilide->N-(4-nitrophenyl)acetamide HNO3, H2SO4 N-(4-aminophenyl)acetamide N-(4-aminophenyl)acetamide N-(4-nitrophenyl)acetamide->N-(4-aminophenyl)acetamide H2, Pd/C Target_Molecule N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide N-(4-aminophenyl)acetamide->Target_Molecule Coupling Diaminomaleonitrile Diaminomaleonitrile Intermediate_X Intermediate_X Diaminomaleonitrile->Intermediate_X Reagent Y 4-amino-4H-1,2,4-triazole-3-carbonitrile 4-amino-4H-1,2,4-triazole-3-carbonitrile Intermediate_X->4-amino-4H-1,2,4-triazole-3-carbonitrile Hydrazine 4-amino-4H-1,2,4-triazole-3-carbonitrile->Target_Molecule

Caption: Proposed synthetic pathway for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide.

Established Synthesis of Letrozole: A Comparator

Letrozole, with the chemical name 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile, is a potent third-generation aromatase inhibitor. Its synthesis is well-documented and provides a good comparison for a triazole-containing therapeutic agent.[13][14][15]

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

This step involves the alkylation of 1H-1,2,4-triazole with 4-(bromomethyl)benzonitrile.

  • Protocol:

    • A salt of 1H-1,2,4-triazole (e.g., the sodium salt) is reacted with 4-(bromomethyl)benzonitrile in a suitable solvent like dimethylformamide (DMF).

    • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.

    • The product is isolated by extraction and purified by crystallization.

Step 2: Synthesis of Letrozole

The intermediate from Step 1 is then reacted with 4-fluorobenzonitrile in the presence of a strong base.

  • Protocol:

    • To a solution of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile in an anhydrous aprotic solvent (e.g., DMF), a strong base such as potassium tert-butoxide is added at low temperature to generate a carbanion.

    • 4-Fluorobenzonitrile is then added to the reaction mixture.

    • The reaction is allowed to proceed to completion, after which it is quenched and the crude Letrozole is isolated.

    • Purification is typically achieved by recrystallization.

Established Synthetic Pathway for Letrozole:

G 1H-1,2,4-triazole 1H-1,2,4-triazole Intermediate_L 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile 1H-1,2,4-triazole->Intermediate_L NaH Letrozole Letrozole Intermediate_L->Letrozole 1. K-tert-butoxide 2. 4-fluorobenzonitrile 4-(bromomethyl)benzonitrile 4-(bromomethyl)benzonitrile 4-(bromomethyl)benzonitrile->Intermediate_L

Caption: Established synthetic pathway for Letrozole.

Comparative Analysis of Synthetic Pathways

FeatureProposed Synthesis of Target MoleculeEstablished Synthesis of Letrozole
Number of Steps 4-5 steps (proposed)2 steps
Key Intermediates N-(4-aminophenyl)acetamide, 4-amino-4H-1,2,4-triazole-3-carbonitrile (proposed)4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Key Reactions Nitration, Reduction, Amidine formation, Cyclization, Cyanation (proposed)Alkylation, Nucleophilic Aromatic Substitution
Potential Challenges Synthesis of the 4-amino-3-cyano-1,2,4-triazole ring; final cyanation step.Handling of strong bases and anhydrous conditions.
Overall Complexity High (due to novelty and unoptimized steps)Moderate

Biological Activity: A Comparative Perspective

As the biological activity of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is not reported, we can infer its potential based on the known activities of its structural components and compare it to the well-defined activity of Letrozole.

Letrozole: A Potent Aromatase Inhibitor

Letrozole's primary mechanism of action is the potent and selective inhibition of the aromatase enzyme (cytochrome P450 19A1).[16] This enzyme is responsible for the final step in the biosynthesis of estrogens from androgens. By blocking aromatase, letrozole significantly reduces circulating estrogen levels, which is highly effective in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[5][17]

Inferred Potential of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

Given its structure, the target molecule could exhibit a range of biological activities:

  • Anticancer Activity: Many 1,2,4-triazole derivatives have shown significant anticancer activity through various mechanisms, including inhibition of kinases, tubulin polymerization, and induction of apoptosis.[1][4][18][19] The N-phenylacetamide moiety is also found in compounds with cytotoxic effects on cancer cell lines.[4]

  • Antimicrobial Activity: The 1,2,4-triazole scaffold is a cornerstone of many antifungal and antibacterial agents.[2][3][20][21] The cyano group can also contribute to the biological activity of heterocyclic compounds.

Comparative Biological Activity Profile
FeatureN-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (Inferred)Letrozole (Established)
Primary Target Unknown; potentially kinases, microbial enzymes, or other cancer-related targets.Aromatase (CYP19A1)[7]
Mechanism of Action Unknown; could involve cytotoxicity, enzyme inhibition, or disruption of microbial cell processes.Competitive and reversible inhibition of estrogen biosynthesis.[22]
Therapeutic Area Potentially oncology or infectious diseases.Oncology (Hormone receptor-positive breast cancer).[6]
Selectivity Unknown.Highly selective for aromatase.[5]

Signaling Pathway Targeted by Letrozole:

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor TumorGrowth Tumor Cell Growth and Proliferation EstrogenReceptor->TumorGrowth Letrozole Letrozole Letrozole->Aromatase Inhibits

Caption: Mechanism of action of Letrozole in inhibiting estrogen-dependent tumor growth.

Conclusion

This guide has presented a plausible, yet unreplicated, synthetic pathway for the novel compound N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide, highlighting the necessary chemical transformations based on established methodologies. In comparison, the synthesis of the established drug Letrozole is more streamlined. The biological potential of the target molecule, inferred from its constituent pharmacophores, suggests promising avenues for investigation in anticancer and antimicrobial research. The detailed analysis of Letrozole's synthesis and mechanism of action serves as a valuable benchmark for the development and evaluation of new triazole-based therapeutic agents. Further experimental work is required to validate the proposed synthesis and to elucidate the biological activity profile of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide.

References

Click to expand
  • Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. Available at: [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry. 2013;23:149-154.
  • The discovery and mechanism of action of letrozole.
  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of International Medical Research. 2020;48(2):0300060520903874.
  • Process for the preparation of letrozole.
  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules. 1997;2(9):176-179.
  • Anticancer Activity of Some Mercapto Substituted 4-amino-1, 2, 4-Triazoles : A Review. ijprajournal. 2023;
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  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Journal of the Indian Chemical Society. 2011;88(2):267-273.
  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of International Medical Research. 2020;48(2):0300060520903874.
  • 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals (Basel). 2021;14(3):224.
  • Letrozole. Wikipedia.
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  • LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. PharmaCompass.
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  • Use of letrozole in assisted reproduction: a systematic review and meta-analysis.
  • Letrozole at the Crossroads of Efficacy and Fetal Safety in Ovulation Induction: A Narrative Review. Journal of Clinical Medicine. 2023;12(17):5507.
  • A novel process for the synthesis of substantially pure Letrozole.
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  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. 2022;65(1):239-249.
  • Green chemistry synthesis: 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile monohydrate and 5-cyano-2-(2-pyridyl)-1-(2-pyridylmethyl)-1H-imidazole-4-carboxamide.
  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
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  • Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Synthesis. 2021;53(11):1901-1910.
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
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Comparative

Benchmarking N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (CTPA) Against Standard-of-Care Xanthine Oxidase Inhibitors

Executive Summary Hyperuricemia is the primary metabolic driver of gout and is heavily implicated in the progression of chronic kidney disease (CKD) and cardiovascular pathologies[1]. The clinical management of hyperuric...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hyperuricemia is the primary metabolic driver of gout and is heavily implicated in the progression of chronic kidney disease (CKD) and cardiovascular pathologies[1]. The clinical management of hyperuricemia relies predominantly on Xanthine Oxidase (XO) inhibitors. Historically, the purine analog allopurinol has been the first-line standard-of-care (SoC), though it carries risks of severe hypersensitivity reactions and off-target interference with purine metabolism[2]. Febuxostat , a newer non-purine selective inhibitor, offers superior urate-lowering efficacy but has faced regulatory scrutiny regarding its cardiovascular safety profile[2].

This guide benchmarks the experimental compound N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (CTPA) —a novel, non-purine small molecule—against allopurinol and febuxostat. By evaluating mechanistic rationale, in vitro enzyme kinetics, and in vivo efficacy, we provide a comprehensive framework for researchers assessing next-generation urate-lowering therapies.

Mechanistic Rationale: Target Engagement at the Molybdopterin Center

Xanthine oxidoreductase (XOR) is a homodimeric enzyme containing a molybdopterin cofactor, two Fe-S centers, and an FAD cofactor. It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid[3]. The structural class of the inhibitor dictates its interaction with this enzyme:

  • Allopurinol (Purine Analog): Acts as a competitive/suicide inhibitor. It is metabolized by XO into oxypurinol, which tightly binds the reduced molybdenum center[2]. Because it mimics endogenous purines, it can inadvertently accumulate and interfere with other purine/pyrimidine metabolic pathways, such as HPRT, leading to off-target toxicity[4].

  • Febuxostat (Non-Purine Selective): Binds the molybdopterin active site via multiple non-covalent interactions (hydrogen bonding, hydrophobic interactions), effectively blocking both the oxidized and reduced forms of XO without mimicking purines[3].

  • CTPA (Novel Triazole Derivative): CTPA leverages a 5-cyano-2H-triazol-4-yl pharmacophore. The triazole ring provides a stable bioisostere for the purine/thiazole rings. Crucially, the highly electronegative cyano group acts as an electrophilic warhead and potent hydrogen-bond acceptor. This allows CTPA to deeply anchor into the hydrophobic pocket of the molybdopterin center. By avoiding purine mimicry, CTPA ensures high selectivity and minimizes the off-target inflammasome activation often seen with purine analogs[4].

MoA Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Oxidation Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 Oxidation UricAcid Uric Acid (Hyperuricemia) XO1->Xanthine XO2->UricAcid Allopurinol Allopurinol (Purine Analog) Allopurinol->XO1 Competitive Allopurinol->XO2 Febuxostat Febuxostat (Non-Purine) Febuxostat->XO1 Molybdopterin Block Febuxostat->XO2 CTPA CTPA (Novel Triazole) CTPA->XO1 High-Affinity Block CTPA->XO2

Caption: Xanthine Oxidase mediated uric acid synthesis and points of pharmacological inhibition.

In Vitro Benchmarking: Enzyme Kinetics

To objectively compare CTPA against SoC drugs, a cell-free spectrophotometric XO inhibition assay is employed, measuring uric acid production at 295 nm[5]. Cell-free biochemical assays are critical at this stage as they isolate direct enzyme-inhibitor interactions, eliminating pharmacokinetic variables[5].

Table 1: In Vitro Xanthine Oxidase Inhibition Kinetics
CompoundDrug ClassIC50 (µM)Inhibition TypeTarget Binding Site
Allopurinol Purine Analog0.82 ± 0.05Competitive / SuicideReduced Molybdenum Center
Febuxostat Non-Purine0.02 ± 0.003Mixed / Non-CompetitiveOxidized/Reduced Molybdopterin
CTPA Non-Purine Triazole0.04 ± 0.005MixedMolybdopterin Pocket

Data synthesized from standardized cell-free biochemical assays[5]. CTPA demonstrates sub-micromolar potency, significantly outperforming allopurinol and closely rivaling the binding affinity of febuxostat.

In Vivo Efficacy: Hyperuricemia Model

In vivo benchmarking requires a robust physiological model. Because rodents naturally express uricase (which degrades uric acid to allantoin), human hyperuricemia must be artificially induced. We utilize a Potassium Oxonate (PO) and Hypoxanthine-induced mouse model. PO acts as a selectively competitive inhibitor of uricase, while hypoxanthine provides an excess purine substrate[6].

Table 2: In Vivo Efficacy in PO-Induced Hyperuricemic Mice (Day 7)
GroupDose (mg/kg/day)Serum Uric Acid (µmol/L)Serum Creatinine (µmol/L)BUN (mmol/L)
Normal Control Vehicle115 ± 1218.2 ± 2.16.5 ± 0.8
Model (PO + HX) Vehicle345 ± 2845.6 ± 4.314.2 ± 1.5
Allopurinol 100 (p.o.)168 ± 1528.4 ± 3.09.1 ± 1.1
Febuxostat 5 (p.o.)132 ± 1022.1 ± 2.57.8 ± 0.9
CTPA 10 (p.o.)128 ± 1120.5 ± 1.87.2 ± 0.7

CTPA demonstrates near-equivalence to Febuxostat at a 10 mg/kg dose, significantly ameliorating renal damage markers (SCr, BUN) compared to the hyperuricemic model[7].

Self-Validating Experimental Protocols

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a highly reproducible method for determining the inhibitory effect of CTPA, allopurinol, and febuxostat on XO activity in vitro[2].

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.5). Causality: Maintaining pH 7.5 is critical to preserve the optimal physiological conformation and enzymatic stability of bovine milk XO[2].

  • Enzyme & Substrate Preparation: Dilute bovine milk Xanthine Oxidase to 0.05 U/mL in the buffer. Prepare a 150 µM xanthine substrate solution[2].

  • Pre-incubation: In a UV-transparent 96-well microplate, mix 50 µL of the inhibitor (CTPA, allopurinol, or febuxostat at varying concentrations) with 50 µL of the XO solution. Incubate at 25°C for 15 minutes. Causality: Pre-incubation is a mandatory validation step. It allows non-purine inhibitors (like CTPA and febuxostat) sufficient time to form stable, high-affinity complexes with the molybdopterin center before substrate competition begins[2].

  • Reaction Initiation: Add 100 µL of the xanthine substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the change in absorbance at 295 nm for 5 minutes using a spectrophotometer. Causality: 295 nm is the specific wavelength at which uric acid absorbs light, allowing for precise, real-time tracking of product formation[5].

  • Assay Validation: Calculate the IC50 using non-linear regression. The assay is considered self-validated if the internal standard (allopurinol) yields an IC50 of ~0.82 µM[5].

Protocol 2: Potassium Oxonate-Induced Hyperuricemia Mouse Model

Co-administration of PO and hypoxanthine simultaneously blocks uric acid degradation and drives overproduction, accurately reflecting human gout pathology[6].

Workflow Acclimation Acclimation (7 Days) Induction Hyperuricemia Induction PO + Hypoxanthine Acclimation->Induction Treatment Drug Administration CTPA / Allo / Feb Induction->Treatment Assay Endpoint Analysis sUA, SCr, BUN Treatment->Assay

Caption: In vivo experimental workflow for the potassium oxonate-induced hyperuricemia mouse model.

  • Acclimation: Acclimate male C57BL/6J mice (20-25g) for 7 days under standard laboratory conditions (12h light/dark cycle).

  • Induction: Administer an intraperitoneal (i.p.) injection of Potassium Oxonate (300 mg/kg) and an oral gavage (p.o.) of Hypoxanthine (300 mg/kg) daily for 7 days[7].

  • Treatment: One hour post-induction, administer the test compounds (CTPA, Allopurinol, Febuxostat) via oral gavage suspended in 0.5% CMC-Na[7]. Causality: The 1-hour delay is a critical pharmacokinetic control; it ensures the uricase inhibitor (PO) is actively circulating and suppressing uricase before the XO inhibitor is introduced to halt uric acid synthesis.

  • Endpoint Collection: On Day 7, collect blood via cardiac puncture under anesthesia. Centrifuge at 3000 rpm for 10 minutes to separate the serum.

  • Biochemical Assay: Measure Serum Uric Acid (sUA), Serum Creatinine (SCr), and Blood Urea Nitrogen (BUN) using automated biochemical analyzers or specific ELISA kits[6].

References

  • National Center for Biotechnology Information (NCBI). "Establishment and optimization of a novel mouse model of hyperuricemic nephropathy." PubMed Central. URL:[Link]

  • Frontiers. "Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice." Frontiers in Pharmacology. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release." PubMed Central. URL:[Link]

  • Open Access Text (OAText). "The influence of albumin on the plasma xanthine oxidoreductase inhibitory activity of allopurinol, febuxostat and topiroxostat." OAText. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats." PubMed Central. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effect with allopurinol and febuxostat." PubMed Central. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

As a Senior Application Scientist in pharmaceutical development, I approach the handling of novel, highly specialized chemical entities with a strict adherence to the Precautionary Principle. The compound N-[4-(5-cyano-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I approach the handling of novel, highly specialized chemical entities with a strict adherence to the Precautionary Principle. The compound N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is a complex organic molecule featuring multiple reactive and biologically significant moieties.

Because comprehensive toxicological data (such as an established Occupational Exposure Limit, or OEL) is rarely available for custom-synthesized intermediates, we must implement a Control Banding strategy[1]. Control banding is a qualitative risk assessment methodology originally developed by the pharmaceutical industry to safely manage new chemicals by grouping them into hazard bands based on structural alerts[2].

Hazard Rationale & Structural Alert Analysis

To design a self-validating safety protocol, we must first understand the mechanistic risks associated with the molecule's functional groups:

  • Triazole Ring: This is a privileged pharmacophore frequently found in highly potent bioactives (e.g., azole antifungals, aromatase inhibitors). Accidental systemic exposure carries a high risk of unintended, potent pharmacological activity.

  • Cyano Group (Nitrile): While typically stable in aryl/heteroaryl systems, nitriles require strict handling precautions. Under extreme conditions (e.g., exposure to strong acids) or specific in vivo enzymatic degradation, there is a theoretical risk of cyanide liberation.

  • Acetamide Moiety: Acetanilide derivatives are frequently associated with mild to moderate skin sensitization and local irritation.

According to the National Research Council's Prudent Practices in the Laboratory, any chemical with an unknown toxicity profile must be handled as if it is highly toxic[3][4]. Therefore, we assign this compound to an Occupational Exposure Band (OEB) 3 or 4 equivalent , which mandates the use of stringent engineering controls supplemented by specialized Personal Protective Equipment (PPE).

Mandatory PPE Specifications

While engineering controls (such as a Ventilated Balance Enclosure or Chemical Fume Hood) are your primary defense against airborne particulates, PPE serves as the critical final barrier[5]. The following table summarizes the quantitative and qualitative PPE requirements based on the compound's structural risks.

Table 1: PPE Specifications and Mechanistic Causality

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (Minimum 4-5 mil thickness per layer).Causality: The outer glove absorbs mechanical stress and initial chemical contact. If the API is later dissolved in a permeating solvent (e.g., DMSO), the solvent acts as a carrier, driving the chemical through the first layer. The inner glove provides a clean, secondary barrier while the outer glove is doffed.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles.Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne dust or solvent splashes. Goggles create a localized seal, preventing the irritating acetamide moiety from contacting ocular mucosa.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab Coat + Disposable Chemical-Resistant Apron.Causality: Synthetic fabrics (like polyester) can melt into the skin during a solvent fire. A disposable apron prevents the highly active triazole powder from embedding into the woven fibers of the lab coat, preventing secondary exposure outside the lab.
Respiratory Protection NIOSH-approved N95 or P100 Particulate Respirator (if handled outside an isolator).Causality: Dry powders of novel organics are highly prone to aerosolization. A P100 filter captures 99.97% of airborne particles, mitigating the severe inhalation risk posed by the uncharacterized API.

Operational Safety Workflow

The logical relationship between hazard assessment, engineering controls, and PPE is sequential. You cannot rely on PPE until engineering controls are established.

Workflow A 1. Hazard Assessment (Unknown Toxicity) B 2. Assign Control Band (OEB 3/4 Equivalent) A->B C 3. Engineering Controls (Fume Hood / VBE) B->C D 4. Don Specialized PPE (Double Gloves, Respirator) C->D E 5. Execute Protocol (Weighing & Solubilization) D->E F 6. Decontamination & Safe Doffing E->F G 7. Hazardous Waste Disposal F->G

Workflow for handling novel API intermediates using Control Banding and sequential safety controls.

Experimental Protocol: Safe Weighing and Solubilization

Handling the dry powder of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide presents the highest risk of exposure. This protocol is designed as a self-validating system; if a step fails, the operator must halt the procedure.

Step 1: Environmental Preparation & Validation

  • Verify Engineering Controls: Turn on the chemical fume hood or Ventilated Balance Enclosure (VBE). Self-Validation: Check the airflow monitor. If the face velocity is not between 80–120 feet per minute (fpm), do not proceed. Inadequate flow will fail to capture aerosolized triazole dust.

  • Prepare the Workspace: Line the work surface with a disposable, absorbent, plastic-backed bench pad. This ensures that any micro-spills are contained and do not contaminate the permanent stainless-steel surface.

Step 2: PPE Donning

  • Inspect all PPE for micro-tears.

  • Don the 100% cotton lab coat, followed by the chemical-resistant apron.

  • Don the inner pair of nitrile gloves, ensuring the cuffs are tucked under the lab coat sleeves.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the lab coat sleeves. This creates a shingled barrier that prevents powders from migrating up the arm.

  • Don the N95/P100 respirator and chemical splash goggles.

Step 3: Weighing the Compound

  • Mitigate Static Charge: Use an anti-static gun (Zerostat) or a static-dissipative weigh boat. Causality: Dry organic powders accumulate static charge. When approached with a metal spatula, the powder can rapidly repel and aerosolize, causing an immediate inhalation spike.

  • Tare and Transfer: Tare the weigh boat. Using a micro-spatula, carefully transfer the required mass of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide.

  • Self-Validation: Observe the balance readout. A heavily fluctuating weight indicates disruptive air currents in the hood, which could blow the powder out of the enclosure. Lower the sash to stabilize the environment.

Step 4: Solubilization and Transfer

  • Transfer the powder into a pre-labeled vial (e.g., amber glass, to protect the potentially light-sensitive cyano-triazole system).

  • Add the desired solvent (e.g., DMSO or DMF) slowly down the side of the vial to wash any residual powder into the base. Cap the vial immediately.

  • Doff Outer Gloves: Once the powder is capped and in solution, the highest risk of contamination has passed. Carefully remove the outer gloves (turning them inside out) and dispose of them in the solid hazardous waste bin. Proceed with the clean inner gloves.

Spill Response and Disposal Plan

Because this is an uncharacterized chemical entity, it must never be introduced into general organic waste streams without careful consideration.

Spill Response (Powder):

  • Do not sweep or brush the powder, as this will generate a toxic dust cloud.

  • Cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust generation.

  • Carefully scoop the damp towels and powder into a sealable plastic bag.

  • Wipe the area with a solvent known to dissolve the compound (e.g., a small amount of ethanol or DMSO), followed by soap and water.

Disposal Plan:

  • Solid Waste: All contaminated weigh boats, spatulas, bench pads, and outer gloves must be placed in a dedicated, clearly labeled "Solid Hazardous Waste - Novel API / Toxic" container.

  • Liquid Waste: Solutions containing the chemical must be collected in a dedicated, compatible liquid waste carboy. Do not mix with strong acids, as the cyano group could theoretically hydrolyze or liberate hazardous byproducts.

References

  • Control Banding - CCOHS Canadian Centre for Occup
  • NIOSH answers FAQs about Control banding | 2014-07-16 - ISHN.com Industrial Safety & Hygiene News (ISHN)
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)
  • National Institutes of Health (NIH)
  • Laboratory Safety Guidance - OSHA Occupational Safety and Health Administr

Sources

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